Hypoxanthine-13C5,15N4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H4N4O |
|---|---|
分子量 |
145.049 g/mol |
IUPAC名 |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChIキー |
FDGQSTZJBFJUBT-RIQGLZQJSA-N |
異性体SMILES |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13CH]=[15N]2 |
正規SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
製品の起源 |
United States |
Foundational & Exploratory
Hypoxanthine-¹³C₅,¹⁵N₄: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled derivative of hypoxanthine (B114508), a naturally occurring purine (B94841). This isotopically enriched compound serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary applications lie in its use as an internal standard for highly accurate quantitative analysis and as a tracer for metabolic flux studies. This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies for its use.
Hypoxanthine is a purine derivative that plays a central role in nucleic acid synthesis and energy metabolism. It can be formed from the deamination of adenine (B156593) and is a key intermediate in the purine degradation pathway, where it is converted to xanthine (B1682287) and subsequently to uric acid.[1][2] The labeled version, Hypoxanthine-¹³C₅,¹⁵N₄, contains five carbon-13 (¹³C) atoms and four nitrogen-15 (B135050) (¹⁵N) atoms, which gives it a distinct mass signature compared to its endogenous counterpart. This property is leveraged in mass spectrometry-based analytical techniques.[3][4]
Core Properties and Specifications
Quantitative data for Hypoxanthine-¹³C₅,¹⁵N₄ is crucial for its effective use in experimental settings. Below is a summary of its key properties, compiled from supplier specifications and general chemical data for hypoxanthine.
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₄¹⁵N₄O | [3] |
| Molecular Weight | 145.08 g/mol | Calculated |
| Isotopic Purity (¹³C) | 99% | [3] |
| Isotopic Purity (¹⁵N) | 98% | [3] |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in aqueous solutions | General |
| Storage Conditions | Store at -20°C to -80°C, protect from light | [4] |
Applications in Research
The unique properties of Hypoxanthine-¹³C₅,¹⁵N₄ make it an invaluable tool in several research domains:
-
Metabolomics and Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic fate of hypoxanthine through various biochemical pathways, providing insights into cellular metabolism under different physiological or pathological conditions.[5]
-
Pharmacokinetic Studies: In drug development, stable isotope-labeled compounds are used to differentiate between the administered drug and its metabolites from endogenous compounds.
-
Quantitative Bioanalysis: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling precise quantification of endogenous hypoxanthine in biological matrices like plasma, serum, and urine.[4]
Signaling and Metabolic Pathways
Hypoxanthine is a key node in purine metabolism. Understanding its metabolic fate is essential for interpreting data from tracer studies using Hypoxanthine-¹³C₅,¹⁵N₄.
Caption: Metabolic fate of hypoxanthine in purine salvage and degradation pathways.
Experimental Protocols
Use as an Internal Standard for LC-MS/MS Quantification of Hypoxanthine
This protocol provides a general framework for using Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard for the quantification of endogenous hypoxanthine in biological samples.
a. Materials and Reagents:
-
Hypoxanthine-¹³C₅,¹⁵N₄
-
LC-MS grade water, acetonitrile, and formic acid
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)
b. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Hypoxanthine-¹³C₅,¹⁵N₄ (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration appropriate for the expected levels of endogenous hypoxanthine (e.g., 1 µg/mL).
c. Sample Preparation:
-
Thaw biological samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
LC Column: A HILIC or reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hypoxanthine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Hypoxanthine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Hypoxanthine-¹³C₅,¹⁵N₄ (labeled): Monitor the transition from the precursor ion (m/z) to a corresponding product ion.
-
e. Data Analysis:
-
Calculate the peak area ratio of the endogenous hypoxanthine to the Hypoxanthine-¹³C₅,¹⁵N₄ internal standard.
-
Quantify the concentration of endogenous hypoxanthine using a calibration curve prepared with known concentrations of unlabeled hypoxanthine and a fixed concentration of the internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Flux Analysis using ¹³C₅-Hypoxanthine Tracer
This protocol is adapted from a study investigating purine metabolism and provides a methodology for tracing the metabolic fate of hypoxanthine.[5]
a. Cell Culture and Labeling:
-
Culture cells (e.g., hepatocytes) in a suitable medium.
-
Replace the standard medium with a medium containing a known concentration of ¹³C₅-Hypoxanthine (as a proxy for Hypoxanthine-¹³C₅,¹⁵N₄). The exact concentration will depend on the experimental goals.
-
Incubate the cells for a defined period (e.g., 4 hours) to allow for the uptake and metabolism of the labeled hypoxanthine.
b. Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using LC-MS/MS.
-
The LC and MS conditions should be optimized to separate and detect various purine metabolites (e.g., hypoxanthine, xanthine, uric acid, inosine monophosphate).
-
Monitor for the unlabeled (M+0) and labeled (M+5 for ¹³C₅) versions of each metabolite.
d. Data Analysis:
-
Determine the fractional labeling of each metabolite by calculating the ratio of the labeled peak area to the total peak area (labeled + unlabeled).
-
Use this information to calculate the metabolic flux through the different pathways involving hypoxanthine.
Caption: Experimental workflow for metabolic flux analysis.
Conclusion
Hypoxanthine-¹³C₅,¹⁵N₄ is a powerful and versatile tool for researchers in the life sciences. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements of hypoxanthine, while its application as a metabolic tracer provides deep insights into the dynamics of purine metabolism. The detailed protocols and structured data presented in this guide are intended to facilitate the successful implementation of this valuable research compound in a variety of experimental settings.
References
A Technical Guide to the Physical and Chemical Properties of Hypoxanthine-13C5,15N4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-13C5,15N4 is a stable isotope-labeled derivative of hypoxanthine (B114508), a naturally occurring purine (B94841) base. As a critical intermediate in purine metabolism, hypoxanthine plays a fundamental role in the synthesis of nucleic acids and cellular energy transfer. The incorporation of five Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes makes this compound an invaluable tool in metabolic research, particularly in tracer studies and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its analysis, and a visualization of its central role in metabolic pathways.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. Data for its unlabeled counterpart, hypoxanthine, are also provided for comparative purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₄¹⁵N₄O | [1] |
| Molecular Weight | 145.08 g/mol | Calculated |
| Appearance | White to light yellow solid | [1] |
| CAS Number | 1987883-25-9 | [1] |
| Storage | Store at -20°C to -80°C, protect from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. | [1] |
Table 2: Physical and Chemical Properties of Unlabeled Hypoxanthine
| Property | Value | Source |
| Chemical Formula | C₅H₄N₄O | [2] |
| Molecular Weight | 136.11 g/mol | [2] |
| Melting Point | 150 °C (decomposes) | [3] |
| Solubility | Sparingly soluble in water (0.7 g/L at 23°C). Soluble in DMSO (~30 mg/mL) and dimethyl formamide (B127407) (~20 mg/mL). | [2][3][4] |
| Appearance | White crystalline powder | [2] |
| CAS Number | 68-94-0 | [2] |
Spectral Data
Spectral analysis is crucial for the identification and quantification of this compound. Below are the key spectral data for unlabeled hypoxanthine. The presence of ¹³C and ¹⁵N isotopes in the labeled compound will result in characteristic splitting patterns and shifts in the NMR and mass spectra, respectively.
Table 3: NMR Spectral Data for Unlabeled Hypoxanthine
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | DMSO-d₆ | 7.99, 8.14, 12.25, 13.37 | s, s, s (br), s (br) |
| ¹³C NMR | DMSO-d₆ | 119.95, 140.86, 145.39, 153.92, 156.13 |
Source:[1]
Experimental Protocols
The use of this compound as an internal standard is fundamental for accurate quantification in complex biological matrices. The following are detailed methodologies for key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
This protocol outlines a general procedure for the quantification of hypoxanthine in biological samples, such as plasma or urine, using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 2% B, increasing to 95% B over 5-7 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypoxanthine: Precursor ion (m/z) 137.1 → Product ion (m/z) 119.1
-
This compound: Precursor ion (m/z) 146.1 → Product ion (m/z) 124.1
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
NMR spectroscopy can be used for structural confirmation and quantification.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).
-
For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to hypoxanthine and the internal standard.
-
The concentration of hypoxanthine can be calculated using the ratio of the integrals and the known concentration of the internal standard.
Signaling and Metabolic Pathways
Hypoxanthine is a central node in purine metabolism, connecting the de novo synthesis, salvage, and degradation pathways. Understanding these pathways is crucial for researchers in drug development and metabolic diseases.
Caption: Purine Metabolism Pathway Highlighting Hypoxanthine's Central Role.
This diagram illustrates the major pathways of purine metabolism. The de novo pathway synthesizes purines from simpler precursors, leading to the formation of inosine monophosphate (IMP). The salvage pathway, a crucial recycling route, utilizes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine and guanine back into their respective nucleotides. The degradation pathway catabolizes purines, with hypoxanthine being oxidized to xanthine and then to uric acid by xanthine oxidase. This compound serves as a tracer and internal standard to study the flux and kinetics of these interconnected pathways.
Conclusion
This compound is an essential tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of hypoxanthine in various biological matrices. The provided experimental protocols and the visualization of its metabolic context offer a solid foundation for its application in advanced research settings. The continued use of such stable isotope-labeled standards will undoubtedly contribute to a deeper understanding of purine metabolism and its role in health and disease.
References
In-Depth Technical Guide to Hypoxanthine-13C5,15N4: Molecular Characteristics and Analytical Protocols
This technical guide provides a comprehensive overview of the molecular structure and weight of the isotopically labeled purine (B94841) derivative, Hypoxanthine-13C5,15N4. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This document details the physicochemical properties of both labeled and unlabeled hypoxanthine (B114508) and provides in-depth experimental protocols for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Data Presentation
The quantitative data for unlabeled hypoxanthine and its fully labeled counterpart, this compound, are summarized in the table below for straightforward comparison.
| Property | Hypoxanthine (Unlabeled) | This compound (Labeled) |
| Molecular Formula | C₅H₄N₄O | ¹³C₅H₄¹⁵N₄O |
| Molecular Weight | 136.11 g/mol [1] | 145.05 g/mol |
| Monoisotopic Mass | 136.0385 u | 145.0232 u |
| CAS Number | 68-94-0 | 1987883-25-9 |
Molecular Structure
Hypoxanthine is a naturally occurring purine derivative.[2] Structurally, it is a purine ring with an oxo group at the C6 position. The diagram below illustrates the molecular structure of this compound, indicating the positions of the carbon-13 and nitrogen-15 (B135050) isotopes.
Experimental Protocols
Detailed methodologies for the analysis of hypoxanthine and its isotopically labeled forms are crucial for obtaining accurate and reproducible results. The following sections provide comprehensive protocols for LC-MS/MS and NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for the quantification of metabolites, including hypoxanthine, in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
1. Sample Preparation (from cell culture)
-
Quenching: Rapidly arrest cellular metabolism by adding ice-cold methanol (B129727) (-80°C) to the cell culture plate.
-
Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Subject the cell suspension to probe sonication or bead beating to ensure complete cell lysis and extraction of intracellular metabolites.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like hypoxanthine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high to low organic content is typically used. For example, starting at 95% B, holding for 1 minute, then decreasing to 5% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled hypoxanthine and the labeled internal standard.
-
Hypoxanthine: m/z 137.1 → 119.1
-
This compound: m/z 146.1 → 127.1
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful technique for the structural elucidation and quantification of metabolites. The use of 13C and 15N labeling significantly enhances the sensitivity and resolution of NMR experiments.
1. Sample Preparation
-
Extraction: Perform a metabolite extraction from the biological sample as described in the LC-MS/MS protocol.
-
Drying and Reconstitution: Lyophilize the metabolite extract to dryness and reconstitute in a suitable deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS or TSP).
-
pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence) to obtain an overview of the metabolite profile.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment for analyzing ¹³C-labeled compounds. It provides correlations between protons and their directly attached carbons, resulting in a highly resolved spectrum where each peak corresponds to a specific C-H bond.
-
Parameters: Optimize the ¹JCH coupling constant (typically ~145 Hz for sp² carbons) and the spectral widths in both dimensions to cover the expected chemical shift ranges.
-
-
2D ¹H-¹⁵N HSQC: This experiment is used to observe correlations between protons and their directly attached nitrogens in ¹⁵N-labeled molecules.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.
References
Technical Guide to the Isotopic Purity of Hypoxanthine-¹³C₅,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled derivative of the naturally occurring purine (B94841), hypoxanthine (B114508). This labeled compound has become an indispensable tool in various fields of scientific research, particularly in metabolomics, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its known isotopic enrichment allows for precise and accurate quantification of its unlabeled counterpart in complex biological matrices. This guide provides an in-depth overview of the technical aspects of Hypoxanthine-¹³C₅,¹⁵N₄, with a focus on its isotopic purity, the analytical methods for its determination, and its role in biochemical pathways.
Hypoxanthine is a key intermediate in the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides.[1] The salvage pathway recycles purine bases from the degradation of nucleic acids, which is energetically more efficient than de novo synthesis.[2] The central enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[3]
Quantitative Data
The isotopic purity of commercially available Hypoxanthine-¹³C₅,¹⁵N₄ is typically high, ensuring its utility as an internal standard. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₄¹⁵N₄O | N/A |
| Molecular Weight (Monoisotopic) | 145.04 g/mol | Calculated |
| ¹³C Isotopic Enrichment | ≥ 99% | Commercial Suppliers |
| ¹⁵N Isotopic Enrichment | ≥ 98% | Commercial Suppliers |
Experimental Protocols
The determination of the isotopic purity of Hypoxanthine-¹³C₅,¹⁵N₄ is primarily achieved through two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Determination by LC-MS/MS
This protocol outlines a general method for the quantitative analysis of hypoxanthine using Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard, which also serves to confirm the isotopic purity of the standard itself.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of a known concentration of Hypoxanthine-¹³C₅,¹⁵N₄ solution in a methanol (B129727)/water (50/50 v/v) mixture.
-
Vortex the mixture.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 15 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of purines.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly over several minutes to elute hypoxanthine.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hypoxanthine (unlabeled): Precursor ion (Q1) m/z 137.0 -> Product ion (Q3) m/z 119.0
-
Hypoxanthine-¹³C₅,¹⁵N₄: Precursor ion (Q1) m/z 146.0 -> Product ion (Q3) m/z (to be determined by infusion of the standard, expected around m/z 124-126)
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and compound.
-
3. Data Analysis
The isotopic purity is assessed by analyzing the mass spectrum of the Hypoxanthine-¹³C₅,¹⁵N₄ standard. The relative abundance of the ion at m/z 146.0 compared to any signal at m/z 137.0 (the mass of the unlabeled hypoxanthine) will indicate the isotopic enrichment.
Isotopic Enrichment Determination by NMR Spectroscopy
NMR spectroscopy, particularly ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide detailed information about the position and extent of isotopic labeling.
1. Sample Preparation
-
Dissolve an accurately weighed amount of Hypoxanthine-¹³C₅,¹⁵N₄ in a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
2. NMR Analysis
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Experiment: A standard ¹H-¹³C HSQC experiment is performed.
-
Key Parameters:
-
Pulse Sequence: A gradient-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp on Bruker instruments).
-
Acquisition Parameters: The spectral widths in both the ¹H and ¹³C dimensions should be set to encompass all expected signals. The number of scans will depend on the sample concentration.
-
¹J(CH) Coupling Constant: Set to an average value for aromatic C-H bonds (e.g., 145 Hz).
-
3. Data Analysis
The resulting 2D HSQC spectrum will show correlations between ¹H and ¹³C nuclei that are directly bonded. The presence and intensity of cross-peaks will confirm the ¹³C labeling at specific positions in the molecule. The isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled compound to those of a known concentration of an unlabeled standard.
Visualizations
Purine Salvage Pathway
The following diagram illustrates the central role of hypoxanthine in the purine salvage pathway.
Caption: The role of Hypoxanthine in the Purine Salvage Pathway.
Experimental Workflow for Isotopic Purity Analysis
This diagram outlines the general workflow for determining the isotopic purity of Hypoxanthine-¹³C₅,¹⁵N₄ using LC-MS/MS.
Caption: LC-MS/MS workflow for isotopic purity determination.
References
A Technical Guide to the Synthesis and Manufacturing of Hypoxanthine-¹³C₅,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of Hypoxanthine-¹³C₅,¹⁵N₄. These values are illustrative and represent realistic targets for a well-optimized process.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1 | Synthesis of ¹³C-Malononitrile | ¹³C₂-Cyanoacetic acid | ¹³C-Malononitrile | 69.04 | 85 | >98 | >99 |
| 2 | Synthesis of ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate (B86663) | ¹³C-Malononitrile | ¹³C,¹⁵N-Tetraaminopyrimidine | 148.11 | 75 | >97 | >99 |
| 3 | Cyclization to form Hypoxanthine-¹³C₅,¹⁵N₄ | ¹³C,¹⁵N-Tetraaminopyrimidine | Hypoxanthine-¹³C₅,¹⁵N₄ | 145.08 | 60 | >99 | >99 |
Proposed Synthesis Pathway
The synthesis of Hypoxanthine-¹³C₅,¹⁵N₄ can be envisioned as a three-step process, commencing with commercially available, isotopically labeled starting materials and culminating in the formation of the target molecule.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of Hypoxanthine-¹³C₅,¹⁵N₄.
Step 1: Synthesis of ¹³C-Malononitrile
This step involves the conversion of ¹³C₂-Cyanoacetic acid to ¹³C-Malononitrile.
Materials:
-
¹³C₂-Cyanoacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend ¹³C₂-Cyanoacetic acid in anhydrous toluene.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add thionyl chloride dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude ¹³C-Malononitrile.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate
This step involves the condensation of ¹³C-Malononitrile with Guanidine-¹⁵N₃ hydrochloride.
Materials:
-
¹³C-Malononitrile
-
Guanidine-¹⁵N₃ hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add Guanidine-¹⁵N₃ hydrochloride and stir for 30 minutes.
-
Add a solution of ¹³C-Malononitrile in absolute ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
The resulting product is the sulfate salt of ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine.
Step 3: Cyclization to form Hypoxanthine-¹³C₅,¹⁵N₄
The final step is the cyclization of the pyrimidine (B1678525) intermediate with a labeled one-carbon source.
Materials:
-
¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate
-
¹³C-Formamidine acetate
-
Formamide
Procedure:
-
In a round-bottom flask, combine ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate and ¹³C-Formamidine acetate in formamide.
-
Heat the reaction mixture to 180°C for 3 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash thoroughly with water and then ethanol.
-
Recrystallize the crude product from hot water to obtain pure Hypoxanthine-¹³C₅,¹⁵N₄.
-
The final product should be characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.
Experimental Workflow
The overall experimental workflow for the synthesis and quality control of Hypoxanthine-¹³C₅,¹⁵N₄ is depicted below.
This guide provides a foundational understanding of the synthetic and manufacturing considerations for Hypoxanthine-¹³C₅,¹⁵N₄. Researchers and drug development professionals can use this information as a starting point for the in-house synthesis or for discussions with contract manufacturing organizations. It is imperative to note that all chemical syntheses should be carried out by trained professionals in a controlled laboratory environment with appropriate safety precautions.
A Technical Guide to Hypoxanthine-13C5,15N4: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hypoxanthine-13C5,15N4, a stable isotope-labeled purine (B94841) derivative critical for advancing research in metabolomics, drug development, and the study of various disease states. This document outlines its chemical properties, applications, and detailed experimental methodologies.
Core Compound Specifications
This compound is a non-radioactive, isotopically labeled version of hypoxanthine (B114508), where five carbon atoms are replaced with Carbon-13 (¹³C) and four nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Source |
| CAS Number | 1987883-25-9 | [1][2][3][4] |
| Molecular Formula | ¹³C₅H₄¹⁵N₄O | [2] |
| Molecular Weight | 145.05 g/mol | [2] |
| Appearance | White to light yellow solid | [1][4] |
| Purity | ≥99.0% | [1][3] |
| Storage | 4°C, protect from light. In solvent, store at -20°C for 3-6 months or -80°C for up to 12 months. | [1][2][4] |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. | [5] |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard in stable isotope dilution assays. This technique allows for the precise and accurate quantification of its unlabeled counterpart, hypoxanthine, in complex biological matrices. Such measurements are crucial in various research areas:
-
Metabolomics and Metabolic Flux Analysis: To accurately trace the metabolic fate of purines and understand the dynamics of cellular metabolism in both healthy and diseased states. Stable isotope tracing is a powerful tool to elucidate metabolic pathways and quantify metabolic fluxes.[6][7]
-
Biomarker Discovery: Hypoxanthine levels are implicated in several pathological conditions, including hypoxia, ischemic stroke, and certain cancers.[1][5][8] Accurate quantification using labeled standards is vital for validating its role as a biomarker.
-
Drug Development: To assess the pharmacokinetic and metabolic profiles of drugs that may interact with or modulate purine metabolism.[5]
The Role of Hypoxanthine in Biological Pathways
Hypoxanthine is a key intermediate in the purine metabolism pathway. It is formed from the deamination of adenine (B156593) and is a substrate for the enzyme xanthine (B1682287) oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is a significant source of reactive oxygen species (ROS).[8] The salvage pathway, involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), recycles hypoxanthine back into the nucleotide pool.[9] Dysregulation of this pathway is associated with several diseases, including Lesch-Nyhan syndrome and gout.[9][10]
Caption: Simplified diagram of the purine metabolism pathway highlighting the central role of hypoxanthine.
Experimental Protocols
The use of this compound as an internal standard is central to quantitative mass spectrometry-based methods. Below are generalized protocols for sample preparation and analysis.
General Workflow for Stable Isotope Tracing
A typical experimental workflow for utilizing stable isotope-labeled compounds like this compound involves several key stages, from initial cell culture or in vivo models to data analysis.[6]
Caption: A generalized experimental workflow for stable isotope tracing metabolomics studies.
Sample Preparation for LC-MS/MS Quantification of Hypoxanthine
This protocol is adapted from methodologies for the analysis of purine metabolites in biological fluids.[11][12]
Materials:
-
Biological sample (e.g., plasma, urine, cell lysate)
-
This compound stock solution (concentration to be optimized based on expected endogenous levels)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Protein Precipitation & Internal Standard Spiking: For a 50 µL plasma sample, add 150 µL of cold ACN containing a known concentration of this compound. The ACN serves to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
The following table provides example parameters for the quantification of hypoxanthine. These parameters should be optimized for the specific instrument and application.
| Parameter | Setting | Reference |
| Chromatography Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [11][12] |
| Mobile Phase A | Water with 0.1% Formic Acid | [13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13] |
| Gradient | Optimized for separation of purine metabolites | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Transitions | ||
| Hypoxanthine (unlabeled) | Q1: 137.1 m/z, Q3: 119.1 m/z (example) | |
| This compound | Q1: 146.1 m/z, Q3: 126.1 m/z (example) |
Note: The exact m/z values for the precursor (Q1) and product (Q3) ions should be determined empirically on the mass spectrometer being used.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development. Its use as an internal standard enables the robust and reliable quantification of hypoxanthine, providing critical insights into purine metabolism and its role in health and disease. The methodologies outlined in this guide provide a foundation for the integration of this powerful analytical tool into diverse research applications.
References
- 1. Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Hypoxanthine (HMDB0000157) [hmdb.ca]
- 10. Purinergic signaling in human pluripotent stem cells is regulated by the housekeeping gene encoding hypoxanthine guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Role of Hypoxanthine-¹³C₅,¹⁵N₄ in Unraveling Purine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism, a fundamental cellular process, is intricately linked to cell proliferation, energy homeostasis, and signaling. Dysregulation of this network is implicated in a range of pathologies, including cancer, gout, and immunodeficiencies. Stable isotope tracing has emerged as a powerful technique to dissect the complexities of metabolic pathways, and the use of isotopically labeled hypoxanthine (B114508) provides a precise lens through which to investigate the purine salvage pathway. This technical guide focuses on the application of Hypoxanthine-¹³C₅,¹⁵N₄, a dual-labeled tracer, in purine metabolism studies. By incorporating both heavy carbon and nitrogen isotopes, this molecule offers unique advantages for tracking the fate of the purine ring structure through various enzymatic transformations. This guide will provide an in-depth overview of the underlying principles, detailed experimental protocols, quantitative data analysis, and visualization of the purine salvage pathway.
Core Principles: De Novo Synthesis vs. The Salvage Pathway
Cells can acquire purine nucleotides through two primary routes: the energy-intensive de novo synthesis pathway and the more energy-efficient salavage pathway.
-
De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids (glycine, glutamine, aspartate), bicarbonate, and formate. It is particularly active in rapidly proliferating cells.
-
Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) and nucleosides from the diet or from the breakdown of nucleic acids. Hypoxanthine is a key substrate for this pathway, where it is converted back into inosine (B1671953) monophosphate (IMP), a central precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Hypoxanthine-¹³C₅,¹⁵N₄ is specifically designed to trace the flux through the purine salvage pathway. When cells are supplied with this labeled hypoxanthine, the ¹³C and ¹⁵N atoms are incorporated into the purine ring of downstream metabolites. By using mass spectrometry to detect the mass shift in these metabolites, researchers can quantify the contribution of the salvage pathway to the total purine nucleotide pool.
Advantages of Dual ¹³C and ¹⁵N Labeling
The use of a dual-labeled tracer like Hypoxanthine-¹³C₅,¹⁵N₄ offers several advantages over single-labeled counterparts:
-
Comprehensive Tracking: Since both carbon and nitrogen atoms are labeled, it allows for a more complete tracking of the purine ring's integrity as it is metabolized. This can help to identify any potential rearrangements or partial degradation of the purine structure.
-
Increased Mass Shift: The combination of five ¹³C and four ¹⁵N atoms results in a significant mass shift (+9 Da) in the resulting metabolites. This large mass shift provides a clear and unambiguous signal in mass spectrometry analysis, easily distinguishing it from the naturally abundant isotopes and improving the signal-to-noise ratio.[1]
-
Reduced Ambiguity: In complex biological samples, the higher mass shift helps to move the labeled peaks further away from the unlabeled (M+0) peak, reducing the potential for spectral overlap with other metabolites or isotopic peaks from the natural abundance of ¹³C.
-
Flux Analysis: For more advanced metabolic flux analysis, the distinct labeling pattern from a dual-labeled substrate can provide additional constraints on metabolic models, leading to more accurate flux estimations.[2]
Data Presentation: Quantitative Insights into Purine Metabolism
The use of labeled hypoxanthine allows for the quantification of the salvage pathway's contribution to the purine nucleotide pool under different cellular conditions. A common experimental approach involves comparing cells grown in purine-rich versus purine-depleted media. In purine-rich conditions, cells tend to rely more on the salvage pathway, while purine depletion upregulates the de novo synthesis pathway.
Below are tables summarizing representative quantitative data from studies on HeLa cells, illustrating the impact of purine availability on metabolite concentrations and pathway activity.
Table 1: Relative Abundance of Intracellular Purines in HeLa Cells [3]
| Metabolite | Purine-Depleted Medium (Relative Abundance) | Purine-Rich Medium (Relative Abundance) | Fold Change (Depleted/Rich) |
| IMP | High | Low | ~2.8-fold increase[4][5] |
| AMP | Slightly Higher | Baseline | ~1.2-fold increase |
| GMP | Slightly Higher | Baseline | ~1.1-fold increase |
| Adenosine | Higher | Baseline | Increased |
| Guanosine | Higher | Baseline | Increased |
| Inosine | Higher | Baseline | Increased |
| Hypoxanthine | Lower | Baseline | Decreased |
Data is presented as relative abundance, with "Baseline" representing the levels in purine-rich medium. The fold change for IMP is a significant and consistent finding in purine-depleted conditions, indicating an upregulation of de novo synthesis. The decrease in hypoxanthine in purine-depleted cells suggests its consumption by the salvage pathway.[5]
Table 2: Isotopic Enrichment of Purine Nucleotides from Labeled Precursors
| Labeled Precursor | Downstream Metabolite | Condition | Isotopic Enrichment (%) |
| [¹⁵N₄]Hypoxanthine | AMP/GMP | Purine-Rich | High |
| [¹⁵N₄]Hypoxanthine | AMP/GMP | Purine-Depleted | Low |
| [¹⁵N]Glycine | IMP | Purine-Depleted | Increased incorporation rate (~50% higher)[4] |
| [¹⁵N]Glycine | AMP | Purine-Depleted | Increased incorporation rate (~70% higher)[4] |
| [¹⁵N]Glycine | GMP | Purine-Depleted | Increased incorporation rate (~20% higher)[4] |
This table illustrates the differential activity of the de novo and salvage pathways. In purine-rich media, there is high incorporation from labeled hypoxanthine, indicating active salvage. Conversely, in purine-depleted media, the incorporation from labeled glycine (B1666218) (a de novo precursor) is significantly increased.
Experimental Protocols
The following sections provide detailed methodologies for conducting a stable isotope tracing experiment using Hypoxanthine-¹³C₅,¹⁵N₄.
Protocol 1: Cell Culture and Labeling
This protocol is adapted for adherent cell lines such as HeLa cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Hypoxanthine-¹³C₅,¹⁵N₄
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Sterile water or DMSO for dissolving the tracer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in ~70-80% confluency at the time of labeling.
-
Preparation of Labeling Media:
-
Purine-Rich Medium: Standard DMEM supplemented with 10% FBS.
-
Purine-Depleted Medium: Prepare DMEM using dialyzed FBS (dFBS) to remove endogenous purines.
-
Tracer Stock Solution: Dissolve Hypoxanthine-¹³C₅,¹⁵N₄ in sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Final Labeling Medium: Spike the purine-rich or purine-depleted medium with the Hypoxanthine-¹³C₅,¹⁵N₄ stock solution to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental conditions.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific duration. The incubation time can range from a few hours to 24 hours, depending on the turnover rate of the purine pool in the cell line. A time-course experiment is recommended to determine the optimal labeling time. For purine salvage, significant incorporation can often be observed within 4-12 hours.[6]
-
-
Quenching and Cell Harvesting:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench metabolism by adding a cold extraction solvent, typically 80% methanol (B129727), pre-chilled to -80°C.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Protocol 2: Metabolite Extraction
Materials:
-
Cell lysate in 80% methanol (from Protocol 1)
-
Chloroform (B151607), pre-chilled
-
Water (LC-MS grade), pre-chilled
-
Centrifuge capable of 4°C and high-speed centrifugation
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Phase Separation:
-
To the methanol cell lysate, add an equal volume of ice-cold chloroform and a slightly smaller volume of ice-cold water (e.g., for 1 mL of lysate, add 1 mL of chloroform and 0.9 mL of water).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.
-
-
Collection of Polar Metabolites:
-
The upper aqueous layer contains the polar metabolites, including the purine nucleotides. Carefully collect this layer without disturbing the protein interface.
-
-
Drying:
-
Dry the collected aqueous phase using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as a mixture of water and acetonitrile (B52724).
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Method:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar purine metabolites.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL of the reconstituted metabolite extract.
MS/MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of purine bases and nucleosides.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of specific labeled and unlabeled purines. For untargeted analysis, use a high-resolution mass spectrometer to perform full scan MS to identify all labeled species.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each purine metabolite. For Hypoxanthine-¹³C₅,¹⁵N₄, the precursor ion will have a mass-to-charge ratio (m/z) that is 9 units higher than unlabeled hypoxanthine. The fragmentation pattern should be analyzed to select a specific product ion for quantification.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the experimental workflow and the metabolic pathway under investigation.
Caption: A generalized workflow for stable isotope tracing experiments.
Caption: The purine salvage pathway starting from hypoxanthine.
Conclusion
Hypoxanthine-¹³C₅,¹⁵N₄ serves as a powerful and precise tool for interrogating the purine salvage pathway. Its dual-labeled nature provides significant advantages for mass spectrometry-based metabolic flux analysis. By following the detailed protocols outlined in this guide, researchers can gain valuable quantitative insights into the regulation of purine metabolism in various biological systems. This knowledge is crucial for understanding the metabolic underpinnings of diseases and for the development of novel therapeutic strategies that target metabolic vulnerabilities. The combination of stable isotope tracing with advanced analytical platforms will continue to be a cornerstone of metabolic research, enabling a deeper understanding of the intricate network of biochemical reactions that sustain life.
References
- 1. PlumX [plu.mx]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Quantitation of Purine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Hypoxanthine-13C5,15N4: A Technical Guide for Researchers in Drug Development and Metabolism Studies
An In-depth Technical Guide on the Application of Hypoxanthine-13C5,15N4 in Metabolic Research
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled derivative of the naturally occurring purine (B94841), hypoxanthine (B114508). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in the fields of pharmacology, biochemistry, and clinical research. Herein, we detail its properties, applications, and provide a methodological framework for its use in metabolic flux analysis.
Introduction to Hypoxanthine and its Isotopologue
Hypoxanthine is a purine derivative that plays a crucial role in the purine metabolism pathway.[1][2] It is a key intermediate in both the salvage pathway, where it can be recycled back into nucleotides, and the catabolic pathway, which leads to the production of uric acid.[3][4][5] Dysregulation of purine metabolism is associated with various pathological conditions, including hyperuricemia and Lesch-Nyhan syndrome.[4][6]
This compound is a non-radioactive, stable isotope-labeled version of hypoxanthine where all five carbon atoms are replaced with Carbon-13 (¹³C) and all four nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This heavy labeling makes it an ideal internal standard and tracer for quantitative analysis of metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] Its primary applications lie in metabolic flux analysis (MFA), enabling the precise tracking of hypoxanthine's fate within complex biological systems.[8][9]
Physicochemical Properties
A summary of the key physicochemical properties of unlabeled hypoxanthine and its common isotopologues is presented in Table 1. This data is essential for accurate mass spectrometry analysis and for the preparation of standard solutions.
| Property | Hypoxanthine | Hypoxanthine-¹³C₅ | Hypoxanthine-¹⁵N₄ | Hypoxanthine-¹³C₅,¹⁵N₄ |
| Chemical Formula | C₅H₄N₄O | ¹³C₅H₄N₄O | C₅H₄¹⁵N₄O | ¹³C₅H₄¹⁵N₄O |
| Molecular Weight | 136.11 g/mol | 141.07 g/mol [10] | 140.09 g/mol | 145.06 g/mol |
| Purity | ≥98% | ≥98%[10] | ≥98% | ≥98% |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |
| Storage Conditions | Room temperature, protected from light and moisture | Room temperature, protected from light and moisture[10] | Room temperature, protected from light and moisture | -20°C for 1 month or -80°C for 6 months (in solution, protected from light)[7] |
Applications in Research and Drug Development
This compound serves as a powerful tool in various research applications:
-
Metabolic Flux Analysis (MFA): As a tracer, it allows for the quantitative measurement of the flow of metabolites through the purine salvage and degradation pathways.[8][9]
-
Internal Standard: In quantitative mass spectrometry, it is used as an internal standard for the accurate measurement of endogenous hypoxanthine concentrations in biological samples.[7]
-
Drug Development: It aids in understanding the mechanism of action of drugs that target purine metabolism, such as xanthine (B1682287) oxidase inhibitors used in the treatment of gout.[4]
-
Disease Research: It is employed in studies investigating the pathophysiology of diseases associated with altered purine metabolism.[6]
Experimental Protocols
The following sections provide a detailed framework for conducting a metabolic flux analysis experiment using this compound, from sample preparation to data analysis.
Sample Preparation
The proper preparation of biological samples is critical for accurate and reproducible metabolomic analysis. The following are general guidelines for different sample types.
Table 2: Sample Preparation Protocols
| Sample Type | Protocol |
| Adherent Cells | 1. Grow cells to the desired confluency. 2. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). 3. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish. 4. Scrape the cells and collect the cell lysate into a microcentrifuge tube. 5. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. 6. Collect the supernatant for LC-MS/MS analysis.[11] |
| Plasma/Serum | 1. Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). 2. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma or serum. 3. To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) (containing the internal standard, this compound). 4. Vortex vigorously to precipitate proteins. 5. Centrifuge at high speed at 4°C. 6. Collect the supernatant for analysis.[5] |
| Tissue | 1. Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolism.[11] 2. Homogenize the frozen tissue in a pre-chilled extraction solvent. 3. Centrifuge the homogenate at high speed at 4°C. 4. Collect the supernatant for LC-MS/MS analysis. |
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying hypoxanthine and its isotopologues.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC system |
| Column | HILIC or C18 reverse-phase column |
| Mobile Phase A | 20 mM ammonium (B1175870) acetate (B1210297) and 15 mM ammonium hydroxide (B78521) in 3% acetonitrile/water, pH 9.0[12] |
| Mobile Phase B | 100% Acetonitrile[12] |
| Gradient | Optimized for separation of purine metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Hypoxanthine: m/z 137.04; Hypoxanthine-¹³C₅,¹⁵N₄: m/z 146.07 |
| Product Ion (Q3) | Optimized for specific transitions |
Data Analysis
The analysis of data from stable isotope tracing experiments involves calculating the fractional enrichment of the labeled atoms in the metabolites of interest. This information is then used to determine the metabolic fluxes through the relevant pathways.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Synthesis of Isotopically Labeled Hypoxanthine
The synthesis of this compound involves multi-step chemical reactions starting from commercially available labeled precursors. A general approach for synthesizing labeled purines often begins with a labeled pyrimidine (B1678525) ring, followed by the construction of the imidazole (B134444) ring using labeled reagents. For instance, the synthesis of [7-¹⁵N]hypoxanthine and [8-¹³C-7-¹⁵N]hypoxanthine has been described, starting from 4-amino-6-hydroxy-2-mercaptopyrimidine and introducing the isotopes through nitrosation/reduction and ring closure with labeled reagents.[3] A similar strategy, employing precursors fully labeled with ¹³C and ¹⁵N, would be used to produce this compound.
Conclusion
This compound is an invaluable tool for researchers in drug development and metabolic research. Its use in stable isotope-labeled metabolic flux analysis provides a detailed and quantitative understanding of purine metabolism in both healthy and diseased states. The methodologies outlined in this guide offer a robust framework for the successful implementation of this powerful analytical technique. As our understanding of metabolic networks continues to grow, the application of stable isotopologues like this compound will undoubtedly play a pivotal role in the discovery of new therapeutic targets and the development of novel treatment strategies.
References
- 1. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation | Metabolomics [ebi.ac.uk]
- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 9. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 10. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]
- 11. mcgill.ca [mcgill.ca]
- 12. A Strategy for Sensitive, Large Scale Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Secrets: A Technical Guide to the Research Applications of Hypoxanthine-¹³C₅,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount to unraveling disease mechanisms and developing novel therapeutics. Stable isotope-labeled compounds have emerged as indispensable tools in this quest, offering a window into the real-time processing of metabolites. Among these, Hypoxanthine-¹³C₅,¹⁵N₄, a heavy-isotope-labeled version of the endogenous purine (B94841) hypoxanthine (B114508), has proven to be a powerful tracer for elucidating the complexities of purine metabolism and related cellular processes. This in-depth technical guide explores the preliminary research applications of Hypoxanthine-¹³C₅,¹⁵N₄, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, experimental protocols, and data interpretation.
Hypoxanthine-¹³C₅,¹⁵N₄ serves as a valuable tool for metabolic flux analysis (MFA), allowing researchers to track the fate of hypoxanthine as it is incorporated into downstream metabolites. By introducing this labeled compound into cellular or animal models, scientists can quantify the rates of metabolic reactions and identify key regulatory points within pathways. This is particularly crucial in studying the purine salvage pathway, a critical route for nucleotide synthesis that is often dysregulated in diseases such as cancer and hyperuricemia. Furthermore, its distinct mass shift makes it an excellent internal standard for accurate quantification of endogenous hypoxanthine and its metabolites using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]
Core Applications and Data Presentation
The primary application of Hypoxanthine-¹³C₅,¹⁵N₄ lies in its use as a tracer to investigate the dynamics of the purine salvage pathway. This pathway recycles purine bases, including hypoxanthine, to synthesize nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling.
Quantitative Data from Metabolic Tracing Studies
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled hypoxanthine to trace purine metabolism. These examples highlight the types of quantitative insights that can be gained from such experiments.
Table 1: Fractional Contribution of ¹³C₅-Hypoxanthine to Purine Metabolites in Primary Mouse Hepatocytes
| Metabolite | Fractional Contribution (%) - Normal Diet | Fractional Contribution (%) - High-Fat Diet |
| ¹³C₅-Hypoxanthine | 100 | 85 |
| ¹³C₅-Xanthine | 15 | 25 |
| ¹³C₅-Urate | 5 | 15 |
Data adapted from a study investigating the role of fatty acid oxidation in hepatic urate synthesis.[5] The decrease in ¹³C₅-Hypoxanthine and the corresponding increase in its downstream metabolites in the high-fat diet group suggest an accelerated conversion of hypoxanthine to uric acid.
Table 2: Quantification of Purine Metabolites in Human Urine using Isotope Dilution Mass Spectrometry
| Metabolite | Concentration Range (µM) |
| Hypoxanthine | 5 - 50 |
| Xanthine | 10 - 100 |
| Uric Acid | 1500 - 4000 |
This table provides typical concentration ranges of key purine metabolites in human urine, which can be accurately quantified using ¹³C₅,¹⁵N₄-Hypoxanthine as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Detailed methodologies are critical for the successful implementation of stable isotope tracing studies. Below are representative protocols for cell culture-based metabolic labeling experiments and subsequent LC-MS/MS analysis.
Protocol 1: ¹³C₅-Hypoxanthine Metabolic Labeling in Cultured Cells
This protocol outlines the general steps for tracing the metabolism of Hypoxanthine-¹³C₅,¹⁵N₄ in adherent cell cultures.
Materials:
-
Adherent cells of interest (e.g., hepatocytes, cancer cell lines)
-
Complete cell culture medium
-
Hypoxanthine-¹³C₅,¹⁵N₄ stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or a dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Tracer Introduction: The day after seeding, replace the culture medium with fresh medium containing a final concentration of 100 µM Hypoxanthine-¹³C₅,¹⁵N₄. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, or 24 hours).
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold methanol to the cells to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new pre-chilled tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Purine Metabolites
This protocol provides a general framework for the analysis of Hypoxanthine-¹³C₅,¹⁵N₄ and its labeled metabolites by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer.
LC Conditions:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolite separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to elute compounds of varying polarities. The specific gradient will need to be optimized based on the column and the specific metabolites of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained at 40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both the unlabeled and ¹³C₅,¹⁵N₄-labeled versions of hypoxanthine, xanthine, uric acid, and other relevant purine metabolites. For example:
-
Hypoxanthine (unlabeled): m/z 137 -> 110
-
Hypoxanthine-¹³C₅,¹⁵N₄: m/z 146 -> 115
-
Xanthine (unlabeled): m/z 153 -> 108
-
Xanthine-¹³C₅,¹⁵N₄: m/z 162 -> 113
-
Uric Acid (unlabeled): m/z 169 -> 141
-
Uric Acid-¹³C₅,¹⁵N₄: m/z 178 -> 146
-
-
Collision Energy and other MS parameters: These will need to be optimized for each specific transition to achieve maximum sensitivity.
Visualizing Metabolic Pathways and Workflows
Visual representations are essential for understanding complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate the purine salvage pathway and a typical experimental workflow for a stable isotope tracing experiment.
Caption: The Purine Salvage Pathway.
Caption: General Experimental Workflow.
Emerging Applications in Disease Research
While the primary applications of Hypoxanthine-¹³C₅,¹⁵N₄ have been in fundamental metabolic research, its utility is expanding into translational and clinical research, particularly in the fields of oncology and neurology.
Cancer Research
Altered purine metabolism is a hallmark of many cancers. Cancer cells often exhibit increased demand for nucleotides to support rapid proliferation. The purine salvage pathway, therefore, presents an attractive target for anticancer therapies. Hypoxanthine-¹³C₅,¹⁵N₄ can be employed to:
-
Assess the activity of the purine salvage pathway in different cancer cell lines: This can help identify tumors that are highly dependent on this pathway for survival.
-
Evaluate the efficacy of drugs that target enzymes in the purine salvage pathway: By tracing the flow of labeled hypoxanthine, researchers can determine if a drug is effectively inhibiting its target.
-
Investigate the interplay between purine metabolism and other cancer-associated metabolic pathways: This can reveal novel therapeutic vulnerabilities.
A recent study identified hypoxanthine as a novel metastasis-associated metabolite in breast cancer.[6] While this study did not use isotopically labeled hypoxanthine for tracing, it highlights the importance of hypoxanthine metabolism in cancer progression and suggests a clear application for Hypoxanthine-¹³C₅,¹⁵N₄ to further dissect these mechanisms.
Neurological Research
Purine metabolism plays a crucial role in the central nervous system, where purines act as neurotransmitters and neuromodulators. Dysregulation of purine metabolism has been implicated in a range of neurological disorders, including neurodegenerative diseases and ischemic brain injury. The use of Hypoxanthine-¹³C₅,¹⁵N₄ in neurological research can help to:
-
Investigate alterations in purine metabolism in models of neurological disease: This can provide insights into the underlying pathophysiology.
-
Study the metabolic fate of hypoxanthine in different brain regions and cell types (neurons vs. glia): This can be achieved by using ex vivo brain slice cultures or in vivo administration of the tracer.
-
Assess the impact of potential neuroprotective agents on purine metabolism: This can aid in the development of new therapies for neurological disorders.
For instance, a study on ischemic stroke identified hypoxanthine as a key metabolite that contributes to vascular injury and blood-brain barrier disruption.[7] Future studies utilizing Hypoxanthine-¹³C₅,¹⁵N₄ could precisely track the metabolic pathways through which hypoxanthine exerts these detrimental effects.
Conclusion
Hypoxanthine-¹³C₅,¹⁵N₄ is a versatile and powerful tool for investigating the dynamics of purine metabolism. Its application in metabolic flux analysis and as an internal standard for quantitative mass spectrometry provides researchers with the ability to gain deep insights into the intricate workings of cellular metabolism. As our understanding of the role of purine metabolism in various diseases continues to grow, the use of this stable isotope tracer is poised to play an increasingly important role in both basic and translational research, ultimately contributing to the development of new diagnostic and therapeutic strategies.
References
- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
A Researcher's Guide to Stable Isotope Labeling with ¹³C and ¹⁵N: Core Principles and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) has become an indispensable tool in modern biological research, offering unparalleled insights into the dynamic processes of living systems. By introducing atoms with additional neutrons, researchers can trace the metabolic fate of molecules, quantify changes in protein abundance, and elucidate complex biological pathways without the safety concerns associated with radioactive isotopes.[1] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for stable isotope labeling with ¹³C and ¹⁵N, with a focus on applications in quantitative proteomics and metabolic flux analysis.
Core Principles of ¹³C and ¹⁵N Stable Isotope Labeling
Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a greater mass.[2] The low natural abundance of ¹³C (approximately 1.1%) and ¹⁵N (approximately 0.37%) allows for the clear differentiation between labeled and unlabeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The key principle behind stable isotope labeling is the metabolic incorporation of these heavy isotopes into biomolecules.[1] When cells are cultured in media where standard amino acids or nutrients are replaced with their ¹³C- or ¹⁵N-labeled counterparts, these heavy isotopes are integrated into newly synthesized proteins and metabolites.[1][3] This mass shift enables the precise tracking and quantification of these molecules.[1]
The choice between ¹³C and ¹⁵N labeling depends on the specific research question and analytical method.[1] Dual labeling with both ¹³C and ¹⁵N is often employed to achieve a larger mass shift, which is particularly beneficial for complex samples or the quantification of low-abundance proteins.[1]
Key Applications
Two of the most powerful applications of ¹³C and ¹⁵N labeling are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for dissecting metabolic pathways.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique for the accurate quantification of proteins.[4] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[3] The fundamental workflow involves growing two or more cell populations in media that are identical except for the isotopic form of a specific essential amino acid, typically lysine (B10760008) and arginine.[5] One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing the ¹³C- and/or ¹⁵N-labeled amino acid.[6]
After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids (>95%), the cell populations can be subjected to different treatments.[1][5] The protein lysates from the different populations are then combined, and the proteins are digested into peptides.[1] These peptide mixtures are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because chemically identical peptides with different isotopic labels are easily distinguished by their mass difference, the ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the different samples.[6]
The mass shift introduced by the stable isotope label is a critical parameter in SILAC experiments. The following table summarizes the mass shifts for commonly used ¹³C- and ¹⁵N-labeled amino acids.
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Lysine | ¹³C₆ | 6 |
| L-Lysine | ¹³C₆, ¹⁵N₂ | 8 |
| L-Lysine | D₄ | 4 |
| L-Arginine | ¹³C₆ | 6 |
| L-Arginine | ¹³C₆, ¹⁵N₄ | 10 |
Table 1: Mass shifts for commonly used SILAC amino acids. Data sourced from Thermo Fisher Scientific.[7]
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[8] By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can trace the path of the carbon atoms as they are metabolized through various pathways.[9] The resulting labeling patterns in downstream metabolites provide a detailed picture of the activity of these pathways.[9]
The experimental workflow for ¹³C-MFA involves several key steps: experimental design, a tracer experiment, measurement of isotopic labeling, and flux estimation.[8] A crucial assumption is that the cells have reached an isotopic steady state, meaning the labeling patterns of intracellular metabolites are stable over time.[9] This is typically verified by measuring labeling at multiple time points.[9]
The output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. This data is often presented as relative or absolute flux values for key reactions in central carbon metabolism. For example, the relative flux through the Pentose Phosphate Pathway (PPP) compared to glycolysis can be determined by analyzing the labeling patterns of metabolites like 3-phosphoglycerate (B1209933) (3PG) when using [1,2-¹³C]glucose as a tracer.[9] Metabolism of glucose via glycolysis produces 3PG that is 50% M+2 labeled and 50% unlabeled, while metabolism through the oxidative PPP results in a mixture of M+0, M+1, and M+2 labeled 3PG.[9]
| Metabolic Pathway | Relative Flux (%) |
| Glycolysis | 85 |
| Pentose Phosphate Pathway | 15 |
| TCA Cycle | 100 |
Table 2: Example of relative metabolic flux data obtained from a ¹³C-MFA experiment. These values are for illustrative purposes and will vary depending on the cell type and conditions.
Experimental Protocols
Detailed Protocol for SILAC
1. Cell Culture and Labeling:
-
Adaptation Phase: Two populations of cells are cultured in parallel. One is grown in "light" SILAC medium containing natural lysine and arginine. The other is grown in "heavy" SILAC medium containing ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine. Cells should be cultured for at least five to six doublings to ensure greater than 97% incorporation of the labeled amino acids.[5] The use of dialyzed fetal bovine serum is crucial to avoid the presence of unlabeled amino acids.[10]
-
Experimental Phase: Once complete labeling is confirmed through a preliminary mass spectrometry analysis, the desired experimental treatment is applied to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.[11]
2. Sample Preparation:
-
Cell Lysis and Protein Extraction: Harvest both cell populations separately and lyse the cells using a suitable lysis buffer to extract the proteins.
-
Protein Quantification and Mixing: Determine the protein concentration for each lysate using a standard protein assay. Mix equal amounts of protein from the "light" and "heavy" samples.[12]
3. Protein Digestion:
-
In-solution or In-gel Digestion: The mixed protein sample is then digested into peptides, most commonly using trypsin, which cleaves specifically at lysine and arginine residues.[5][10]
4. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
5. Data Analysis:
-
Specialized software, such as MaxQuant, Proteome Discoverer, or PEAKS, is used to identify the peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.[11][13][14] This ratio corresponds to the relative abundance of the protein in the two samples.
Detailed Protocol for ¹³C-Metabolic Flux Analysis
1. Experimental Design:
-
Define the metabolic network of interest and select an appropriate ¹³C-labeled substrate (e.g., [U-¹³C]glucose, [1,2-¹³C]glucose) that will provide the most informative labeling patterns for the pathways under investigation.[15]
2. Tracer Experiment:
-
Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[15] This can be verified by collecting samples at multiple time points and ensuring the labeling patterns are consistent.[9]
3. Sample Collection and Preparation:
-
Metabolism Quenching: Rapidly quench metabolism to halt enzymatic reactions.
-
Protein Hydrolysis: Harvest the cells and hydrolyze the cellular protein to release individual amino acids.[16] This is typically done using acid hydrolysis with 6 M hydrochloric acid at high temperatures.[16]
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[16] A common method involves silylation with reagents like MTBSTFA.[17]
4. Isotopic Labeling Measurement:
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.[15] This provides the raw data on the ¹³C labeling patterns.
5. Flux Estimation:
-
Construct a stoichiometric model of the relevant metabolic pathways.
-
Use specialized software (e.g., Metran, INCA, 13CFLUX2) to estimate the intracellular fluxes by fitting the model to the measured mass isotopomer distributions and any other available physiological data (e.g., substrate uptake and product secretion rates).[2][8][18][19]
Visualizations of Workflows and Pathways
To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: A schematic overview of the experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of Hypoxanthine in Human Plasma using Hypoxanthine-¹³C₅,¹⁵N₄ as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, is a key intermediate in purine metabolism. Its levels in biological fluids can be indicative of various physiological and pathological states, including hypoxia and disorders of purine metabolism. Accurate and precise quantification of hypoxanthine is therefore crucial in clinical research and drug development. This document provides a detailed protocol for the quantitative analysis of hypoxanthine in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing a stable isotope-labeled internal standard, Hypoxanthine-¹³C₅,¹⁵N₄, to ensure the highest degree of accuracy.
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, as the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response. Hypoxanthine-¹³C₅,¹⁵N₄ is an ideal internal standard for hypoxanthine quantification due to its identical chemical and physical properties to the unlabeled analyte, ensuring accurate correction for any analytical variability.
Signaling Pathway Context: Purine Catabolism
Hypoxanthine is a central molecule in the purine catabolism pathway. Understanding this pathway is essential for interpreting the significance of hypoxanthine levels. The pathway illustrates the degradation of purine nucleotides to uric acid.
Caption: Purine Catabolism Pathway leading to Uric Acid.
Experimental Workflow
The overall experimental workflow for the quantification of hypoxanthine in human plasma is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.
Caption: LC-MS/MS workflow for hypoxanthine quantification.
Experimental Protocols
Materials and Reagents
-
Hypoxanthine analytical standard
-
Hypoxanthine-¹³C₅,¹⁵N₄ (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced ethically and stored at -80°C)
Preparation of Stock and Working Solutions
-
Hypoxanthine Stock Solution (1 mg/mL): Accurately weigh 10 mg of hypoxanthine and dissolve in 10 mL of a suitable solvent (e.g., 0.1 M NaOH, then neutralize).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hypoxanthine-¹³C₅,¹⁵N₄ and dissolve in 1 mL of the same solvent as the analyte stock.
-
Working Solutions: Prepare serial dilutions of the hypoxanthine stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same diluent used for the calibration standards.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Internal Standard Working Solution (e.g., 100 ng/mL) to the plasma and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is recommended to ensure good separation from other endogenous compounds. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, should be optimized):
-
Hypoxanthine: Precursor ion (m/z) 137.0 -> Product ion (m/z) 119.0
-
Hypoxanthine-¹³C₅,¹⁵N₄: Precursor ion (m/z) 146.0 -> Product ion (m/z) 124.0
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument used.
Data Presentation and Method Performance
The following tables summarize the expected performance characteristics of this method. Note that these values are illustrative and should be established during in-house method validation. The data presented is based on typical performance for similar assays.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (LQC) | 0.3 | < 10% | < 10% | 90 - 110% |
| Medium QC (MQC) | 5 | < 5% | < 5% | 95 - 105% |
| High QC (HQC) | 40 | < 5% | < 5% | 95 - 105% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of hypoxanthine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The use of Hypoxanthine-¹³C₅,¹⁵N₄ ensures high accuracy and precision, making this method suitable for demanding applications in clinical research and drug development. The provided experimental details and performance characteristics should serve as a valuable resource for researchers and scientists in the field. It is essential to perform a full in-house validation of this method to ensure it meets the specific requirements of the intended application.
Quantitative Analysis of Metabolites with Hypoxanthine-13C5,15N4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a real-time snapshot of physiological and pathological states. The accurate quantification of metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating drug efficacy and toxicity. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics for achieving precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of metabolites using Hypoxanthine-13C5,15N4 as an internal standard. Hypoxanthine (B114508) is a key intermediate in the purine (B94841) metabolism pathway, and its levels can be indicative of various physiological and pathological processes, including hypoxia and metabolic disorders.[3][4][5] The use of a stable isotope-labeled internal standard such as this compound, which has a distinct mass-to-charge ratio (m/z) from the endogenous analyte, allows for accurate quantification via isotope dilution mass spectrometry.
Application
This protocol is intended for the targeted quantitative analysis of hypoxanthine in biological matrices, such as urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology can be adapted for the analysis of other purine metabolites.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of hypoxanthine is depicted below.
Figure 1: Experimental workflow for quantitative analysis.
Quantitative Data
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of hypoxanthine in human urine.[6]
| Parameter | Value |
| Linearity Range | 0.02–11.7 µM |
| Correlation Coefficient (r²) | 0.99993 |
| Intra-day Precision (%CV) | <1% |
| Inter-day Precision (%CV) | <10% |
| Sample Volume | 22 µL |
| Internal Standard | 13C5-hypoxanthine |
Experimental Protocols
Materials and Reagents
-
Hypoxanthine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Urine)
This protocol is adapted from a validated method for the analysis of purine metabolites in urine.[6]
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Transfer 22 µL of urine to a clean microcentrifuge tube.
-
Add a known concentration of the internal standard (this compound) solution. A final concentration of 2.1 µM of the 13C5-hypoxanthine internal standard has been reported to be effective.
-
Add 242 µL of a sample diluent (e.g., water or a weak buffer) to achieve a 12-fold dilution.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 16,000 x g for 10 minutes to pellet any particulates.
-
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: A suitable reversed-phase or HILIC column for polar analytes. For example, an ACE Excel C18-AR (100 x 3.0 mm, 1.7 µm) has been used successfully.[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 15% B
-
0.5-0.6 min: 15-95% B
-
0.6-1.0 min: 95% B
-
1.0-1.1 min: 95-5% B
-
1.1-3.5 min: 5% B
-
Mass Spectrometry (MS) Method
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hypoxanthine: The precursor ion is [M+H]+ with an m/z of 137. The product ion for quantification is typically m/z 110, resulting from the loss of HCN.
-
This compound: The precursor ion is [M+H]+ with an m/z of 146 (137 + 5 Carbons + 4 Nitrogens - 1 Hydrogen from protonation). The corresponding product ion would be m/z 117.
-
-
Ion Source Parameters:
-
Capillary Voltage: 2.0 kV
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 150 L/h
-
Nebulizer Pressure: 7 psi
-
Data Analysis
-
Integrate the chromatographic peaks for both hypoxanthine and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway
Hypoxanthine is a central molecule in the purine metabolism pathway. It is formed from the deamination of adenosine (B11128) via inosine (B1671953) or from the degradation of inosine monophosphate (IMP). Hypoxanthine can then be salvaged back to IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or catabolized to xanthine (B1682287) and subsequently to uric acid by xanthine oxidase.[3][4]
Figure 2: Simplified purine metabolism pathway.
References
- 1. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purine Release and Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Hypoxanthine in Metabolomics using Stable Isotope Dilution and LC-MS/MS
Introduction
Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, is a central intermediate in purine metabolism.[1] It is formed from the deamination of adenine (B156593) and is a key substrate for the purine salvage pathway, where it is converted to inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] Hypoxanthine can also be catabolized to xanthine (B1682287) and subsequently to uric acid by xanthine oxidase.[1][3] Dysregulation of hypoxanthine levels has been implicated in various pathological conditions, including gout, hyperuricemia, and certain cancers, making it a critical biomarker in clinical and drug development research.[4][5]
Accurate quantification of hypoxanthine in complex biological matrices is essential for understanding its role in metabolic pathways and disease. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted metabolomics due to its high sensitivity, selectivity, and accuracy.[6] The use of a stable isotope-labeled internal standard, such as Hypoxanthine-¹³C₅,¹⁵N₄, is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring reliable and reproducible quantification.[7][8]
This application note provides a detailed protocol for the preparation of biological samples (cells and plasma) and subsequent quantification of hypoxanthine using Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard with an LC-MS/MS system.
Experimental Workflow
The overall experimental workflow for the quantification of hypoxanthine in biological samples is depicted below.
Purine Metabolism Pathway
Hypoxanthine is a key metabolite in the purine degradation and salvage pathways. The simplified pathway is illustrated below.
References
- 1. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]
- 4. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. uab.edu [uab.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy using Hypoxanthine-13C5,15N4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-13C5,15N4 is a stable isotope-labeled purine (B94841) analog that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating metabolic pathways, quantifying enzyme kinetics, and investigating drug interactions. Its incorporation of five 13C and four 15N atoms allows for sensitive and specific tracking of hypoxanthine (B114508) metabolism in complex biological systems. These application notes provide detailed methodologies and protocols for leveraging this compound in your research.
Applications
Metabolic Flux Analysis in Purine Metabolism
Stable isotope tracing with this compound enables the quantitative analysis of the purine salvage pathway. By monitoring the incorporation of the heavy isotopes into downstream metabolites such as inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), and uric acid, researchers can map and quantify the flux through this critical metabolic route. This is particularly relevant in studying diseases associated with altered purine metabolism, such as gout and certain cancers.[1][2]
Enzyme Kinetics and Inhibition Studies
The labeled hypoxanthine can be used as a substrate to monitor the real-time activity of enzymes involved in its metabolism, most notably hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4] NMR spectroscopy allows for the simultaneous detection of the substrate and the product (IMP), providing a direct and continuous assay for determining kinetic parameters like Km and Vmax. This approach is also invaluable for screening and characterizing inhibitors of these enzymes, which are potential therapeutic targets.
Drug Development and Target Validation
Understanding how drugs affect metabolic pathways is crucial in pharmacology. This compound can be used to probe the on-target and off-target effects of drugs that modulate purine metabolism. By tracing the metabolic fate of the labeled hypoxanthine in the presence of a drug candidate, researchers can gain insights into its mechanism of action and potential metabolic liabilities.
Data Presentation
Table 1: Illustrative Quantitative NMR Data for Metabolic Flux Analysis
| Metabolite | 13C-Labeling Enrichment (%) in Control Cells | 13C-Labeling Enrichment (%) in Treated Cells | Fold Change |
| This compound | 98.2 ± 1.5 | 97.9 ± 1.8 | - |
| Inosine Monophosphate (IMP) | 45.3 ± 3.2 | 22.1 ± 2.5 | -0.51 |
| Adenosine Monophosphate (AMP) | 12.7 ± 1.9 | 5.8 ± 1.1 | -0.54 |
| Guanosine Monophosphate (GMP) | 8.5 ± 1.1 | 3.9 ± 0.8 | -0.54 |
| Uric Acid | 75.6 ± 4.1 | 88.3 ± 3.7 | +0.17 |
This table presents hypothetical data for illustrative purposes, demonstrating how quantitative data on metabolite enrichment can be structured.
Table 2: Kinetic Parameters of HGPRT Determined by NMR
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) |
| This compound | 12.5 ± 1.8 | 0.85 ± 0.07 | 6.0 |
| Unlabeled Hypoxanthine | 11.9 ± 1.5 | 0.88 ± 0.09 | 6.2 |
This table provides an example of how kinetic data obtained from NMR-based enzyme assays can be presented.
Experimental Protocols
Protocol 1: Metabolic Flux Analysis in Cultured Cells
This protocol outlines the steps for tracing the metabolism of this compound in a cellular model.
1. Cell Culture and Isotope Labeling:
-
Culture cells to mid-log phase in standard growth medium.
-
Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours).
2. Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Quench metabolism by washing the cell pellet with ice-cold phosphate-buffered saline.
-
Extract metabolites using a cold methanol-chloroform-water extraction method.[5]
-
Separate the polar (containing nucleotides) and non-polar phases by centrifugation.
-
Lyophilize the polar extract.
3. NMR Sample Preparation:
-
Reconstitute the lyophilized extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D2O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP).[6]
-
Transfer the sample to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Acquire 1D 1H and 2D 1H-13C HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D 1H NMR parameters:
-
Pulse sequence: zgpr (with water presaturation)
-
Spectral width: 16 ppm
-
Acquisition time: 2 s
-
Relaxation delay: 5 s
-
Number of scans: 128
-
-
2D 1H-13C HSQC parameters:
-
Pulse sequence: hsqcetgpsisp2.2
-
Spectral width: 12 ppm (1H) x 160 ppm (13C)
-
Number of increments: 256 (t1)
-
Number of scans: 32
-
Relaxation delay: 1.5 s
-
5. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify and quantify the signals of this compound and its labeled downstream metabolites by comparing them to databases (e.g., HMDB) and standards.
-
Calculate the percentage of 13C enrichment in each metabolite to determine the metabolic flux.
Protocol 2: Real-Time Enzyme Kinetics of HGPRT
This protocol describes how to monitor the enzymatic activity of HGPRT in real-time using NMR.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5) in D2O.
-
In an NMR tube, combine the buffer with a known concentration of this compound and the co-substrate 5-phospho-α-D-ribose 1-pyrophosphate (PRPP).
-
Equilibrate the sample to the desired temperature in the NMR spectrometer.
2. Initiation of Reaction and NMR Data Acquisition:
-
Initiate the reaction by adding a known amount of purified HGPRT enzyme.
-
Immediately start acquiring a series of 1D 1H NMR spectra at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).
-
Use a pulse sequence with a short acquisition time and minimal delay to maximize temporal resolution.
3. Data Analysis:
-
Process the time-course NMR data.
-
Integrate the signal intensities of a well-resolved proton peak of the substrate (this compound) and the product (IMP) at each time point.
-
Convert the signal intensities to concentrations using an internal standard or by assuming the initial substrate concentration is known.
-
Plot the concentration of the product formed over time to obtain the reaction progress curve.
-
Fit the initial rates of the reaction at different substrate concentrations to the Michaelis-Menten equation to determine Km and Vmax.[7]
Visualizations
Caption: Purine salvage pathway showing the conversion of Hypoxanthine.
Caption: Workflow for metabolic flux analysis using NMR.
Caption: Logical flow for determining enzyme kinetics by NMR.
References
- 1. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for Cell Culture Labeling with Hypoxanthine-¹³C₅,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled version of the naturally occurring purine (B94841) base hypoxanthine (B114508). It serves as a valuable tracer for studying the purine salvage pathway, a critical metabolic route for nucleotide synthesis in many cell types, including cancer cells. By introducing Hypoxanthine-¹³C₅,¹⁵N₄ into cell culture, researchers can track its incorporation into downstream metabolites, such as inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), and their corresponding di- and tri-phosphates, as well as uric acid. This allows for the quantitative analysis of metabolic fluxes through the salvage pathway, providing insights into cellular proliferation, metabolic reprogramming in disease, and the mechanism of action of drugs targeting purine metabolism.
Applications
-
Metabolic Flux Analysis: Quantify the rate of purine salvage pathway activity in various cell types and under different experimental conditions.[1]
-
Cancer Metabolism Research: Investigate the reliance of cancer cells on the purine salvage pathway for nucleotide synthesis, which is often upregulated in rapidly proliferating tumors.
-
Drug Discovery and Development: Evaluate the efficacy of drugs that target enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT).
-
Hypoxia Studies: Hypoxanthine is a potential indicator of hypoxia, and labeled hypoxanthine can be used to study metabolic changes under low-oxygen conditions.[2]
-
Biomarker Discovery: Identify metabolic markers associated with diseases characterized by altered purine metabolism.
Quantitative Data Summary
The following tables summarize representative quantitative data from metabolic flux experiments using ¹³C-labeled hypoxanthine. These values can serve as a reference for expected outcomes and for comparison with experimental results.
Table 1: Incorporation of ¹³C₅-Hypoxanthine into Urate in Primary Mouse Hepatocytes
| Condition | ¹³C₅-Hypoxanthine in Media (Relative Abundance) | ¹³C₅-Urate in Media (Relative Abundance) |
| Normal Diet (ND) | ~1.0 | ~0.8 |
| High-Fat Diet (HFD) | ~0.6 | ~1.5 |
Data adapted from a study on hepatic urate synthesis. Cells were labeled for 4 hours.[3]
Table 2: Effect of Oleate Treatment on ¹³C₅-Hypoxanthine Metabolism in Huh7 Cells
| Treatment | ¹³C₅-Hypoxanthine Consumption (Relative) | ¹³C₅-Urate Excretion (Relative) |
| BSA (Control) | 1.0 | 1.0 |
| Oleate | Increased | Increased |
This table illustrates the qualitative changes observed upon fatty acid treatment, indicating an increased flux through the purine salvage and degradation pathway.[3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Hypoxanthine-¹³C₅,¹⁵N₄
This protocol describes the general procedure for labeling adherent cells in culture with Hypoxanthine-¹³C₅,¹⁵N₄ to measure the flux through the purine salvage pathway.
Materials:
-
Adherent cells of interest (e.g., HeLa, Huh7)
-
Complete cell culture medium
-
Hypoxanthine-¹³C₅,¹⁵N₄ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 80% methanol (B129727) (for quenching and extraction)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 rpm
-
Liquid nitrogen (optional, for rapid quenching)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of Hypoxanthine-¹³C₅,¹⁵N₄. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired time period (e.g., 2, 4, or 6 hours).[1] The incubation time will depend on the metabolic rate of the cells and the specific pathway being investigated.
-
Metabolism Quenching and Metabolite Extraction: a. Place the culture dish on ice. b. Aspirate the labeling medium. c. Quickly wash the cells with ice-cold PBS. d. For rapid quenching, you can snap freeze the cells by adding liquid nitrogen directly to the dish. e. Add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a 6-well plate). f. Incubate on a rocking platform at 4°C for 15 minutes to ensure complete lysis and protein precipitation. g. Scrape the cells and transfer the methanol extract to a pre-chilled microcentrifuge tube.
-
Sample Processing: a. Centrifuge the cell extract at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[1] b. Carefully transfer the supernatant containing the metabolites to a new clean tube. c. Dry the metabolite extract, for example, using a vacuum concentrator. d. Store the dried extract at -80°C until analysis.
-
Analysis: Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., LC-MS/MS). Analyze the samples to determine the abundance of labeled and unlabeled purine metabolites.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Labeled Purines
This protocol outlines the steps for preparing the extracted metabolites for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Appropriate vials for the LC-MS autosampler
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume of a suitable solvent mixture (e.g., 50% acetonitrile in water). The volume will depend on the expected metabolite concentration and the sensitivity of the mass spectrometer.
-
Vortexing and Centrifugation: Vortex the reconstituted samples for 1 minute to ensure all metabolites are dissolved. Centrifuge at high speed for 5-10 minutes to pellet any remaining particulate matter.
-
Transfer: Carefully transfer the clear supernatant to an autosampler vial, avoiding the transfer of any pelleted material.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of purine metabolites. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds. The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (e.g., Multiple Reaction Monitoring (MRM) or high-resolution mass spectrometry).
Visualizations
Caption: Metabolic fate of Hypoxanthine-¹³C₅,¹⁵N₄ via the purine salvage pathway.
References
Application Notes and Protocols: In Vivo Stable Isotope Tracing Using Hypoxanthine-¹³C₅,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to investigate metabolic pathways in vivo. By introducing a substrate labeled with heavy isotopes, researchers can track its conversion into downstream metabolites, providing a dynamic view of metabolic fluxes. Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, is a key node in purine metabolism. It can be salvaged to form inosine (B1671953) monophosphate (IMP), a precursor for adenine (B156593) and guanine (B1146940) nucleotides, or catabolized to xanthine (B1682287) and uric acid.[1][2] The use of Hypoxanthine-¹³C₅,¹⁵N₄ as a tracer allows for the precise tracking of the fate of hypoxanthine in purine synthesis and degradation pathways.[3]
These application notes provide a detailed protocol for conducting in vivo stable isotope tracing studies in mice using Hypoxanthine-¹³C₅,¹⁵N₄, along with expected quantitative data and a visualization of the relevant metabolic pathway. This methodology is applicable for studying purine metabolism in various physiological and pathological states, including cancer, hypoxia, and metabolic disorders.[4][5]
Metabolic Pathway of Hypoxanthine
The provided diagram illustrates the metabolic fate of Hypoxanthine-¹³C₅,¹⁵N₄. The labeled hypoxanthine can enter the purine salvage pathway via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form ¹³C₅,¹⁵N₄-IMP, which is then converted to other purine nucleotides. Alternatively, it can be oxidized by xanthine oxidase (XO) to form ¹³C₅,¹⁵N₄-xanthine and subsequently ¹³C₅,¹⁵N₄-uric acid.
Experimental Protocols
This section details a comprehensive protocol for an in vivo stable isotope tracing study in a mouse model.
Materials
-
Hypoxanthine-¹³C₅,¹⁵N₄ (M.W. 141.07)
-
Sterile 0.9% saline solution
-
Mouse model (e.g., C57BL/6J)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Liquid nitrogen
-
Homogenizer
-
80% Methanol (B129727) (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system
Protocol
1. Animal Preparation and Acclimatization
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
Fast mice for 4-6 hours before tracer administration to reduce variability from food intake.
2. Tracer Preparation
-
Prepare a stock solution of Hypoxanthine-¹³C₅,¹⁵N₄ in sterile 0.9% saline. The concentration should be determined based on the desired dosage and injection volume. A typical dosage might range from 10 to 50 mg/kg body weight.
-
Ensure the tracer is fully dissolved and sterile-filtered (0.22 µm filter) before administration.
3. Tracer Administration
-
Anesthetize the mouse using isoflurane.
-
Administer the Hypoxanthine-¹³C₅,¹⁵N₄ solution via tail vein injection. A typical injection volume is 100-200 µL.[5]
-
Alternatively, for continuous infusion, a catheter can be placed in the tail vein.[6]
4. Sample Collection
-
Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) via retro-orbital bleeding or from the tail vein.
-
At the final time point, euthanize the mouse by an approved method (e.g., cervical dislocation under anesthesia).
-
Immediately dissect tissues of interest (e.g., liver, kidney, tumor, plasma) and flash-freeze them in liquid nitrogen to quench metabolic activity.[7]
-
Store all samples at -80°C until analysis.
5. Metabolite Extraction
-
For tissue samples, weigh the frozen tissue (typically 20-50 mg).
-
Add ice-cold 80% methanol (e.g., 1 mL per 20 mg of tissue).
-
Homogenize the tissue using a bead beater or other homogenizer. Keep samples on ice throughout the process.
-
For plasma samples, add 4 volumes of ice-cold 80% methanol to 1 volume of plasma.
-
Vortex all samples vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
6. LC-MS/MS Analysis
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.
-
Set the mass spectrometer to detect the mass-to-charge ratios (m/z) of the labeled and unlabeled metabolites of interest.
-
The isotopic enrichment can be calculated as the ratio of the peak area of the labeled metabolite to the sum of the peak areas of the labeled and unlabeled metabolites.
Data Presentation
The following tables present hypothetical quantitative data from an in vivo study in mice with liver tumors, demonstrating the expected labeling patterns of key metabolites after a bolus injection of Hypoxanthine-¹³C₅,¹⁵N₄.
Table 1: Isotopic Enrichment of Hypoxanthine and its Metabolites in Plasma Over Time
| Time (minutes) | Hypoxanthine-¹³C₅,¹⁵N₄ (%) | Xanthine-¹³C₅,¹⁵N₄ (%) | Uric Acid-¹³C₅,¹⁵N₄ (%) |
| 5 | 85.2 ± 5.6 | 12.3 ± 2.1 | 5.1 ± 1.2 |
| 15 | 62.7 ± 4.9 | 28.9 ± 3.5 | 15.8 ± 2.7 |
| 30 | 35.1 ± 3.8 | 45.6 ± 4.2 | 30.2 ± 3.9 |
| 60 | 15.8 ± 2.5 | 50.1 ± 5.1 | 42.6 ± 4.8 |
| 120 | 5.3 ± 1.1 | 42.3 ± 4.7 | 48.9 ± 5.3 |
Table 2: Isotopic Enrichment of Purine Pathway Metabolites in Liver and Tumor Tissue at 60 Minutes Post-Injection
| Metabolite | Liver (%) | Tumor (%) |
| Hypoxanthine-¹³C₅,¹⁵N₄ | 12.4 ± 2.1 | 18.9 ± 3.2 |
| IMP-¹³C₅,¹⁵N₄ | 8.7 ± 1.5 | 15.2 ± 2.8 |
| AMP-¹³C₅,¹⁵N₄ | 4.1 ± 0.9 | 9.8 ± 1.9 |
| GMP-¹³C₅,¹⁵N₄ | 3.8 ± 0.8 | 8.5 ± 1.7 |
| Xanthine-¹³C₅,¹⁵N₄ | 48.2 ± 5.3 | 35.6 ± 4.1 |
| Uric Acid-¹³C₅,¹⁵N₄ | 40.5 ± 4.9 | 28.3 ± 3.5 |
Logical Workflow for In Vivo Stable Isotope Tracing
The following diagram outlines the logical workflow of the experimental protocol.
References
- 1. In vivo utilization of hypoxanthine and other precursors for synthesis of nucleic acid purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Hypoxanthine-¹³C₅,¹⁵N₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, is a crucial intermediate in nucleic acid metabolism. Its isotopically labeled form, Hypoxanthine-¹³C₅,¹⁵N₄, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based metabolomics and pharmacokinetic studies. The stable isotope labels ensure that its chemical and physical properties are nearly identical to the endogenous analyte, but it can be distinguished by its mass-to-charge ratio (m/z). This application note provides a detailed overview of the mass spectrometry fragmentation pattern of Hypoxanthine-¹³C₅,¹⁵N₄, along with comprehensive experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of Hypoxanthine-¹³C₅,¹⁵N₄ is predicted based on the known fragmentation of unlabeled hypoxanthine. The stable isotope labeling results in a mass shift of the precursor ion and its corresponding fragment ions. The fragmentation primarily occurs within the purine ring structure.
The monoisotopic mass of unlabeled hypoxanthine (C₅H₄N₄O) is 136.0385 g/mol . With the incorporation of five ¹³C and four ¹⁵N atoms, the monoisotopic mass of Hypoxanthine-¹³C₅,¹⁵N₄ is 145.0434 g/mol .
The expected fragmentation of the protonated molecule [M+H]⁺ is detailed below. The fragmentation of purine bases is influenced by the collision energy, with lower energies often showing a dominant precursor ion and higher energies leading to more extensive fragmentation.[1]
Table 1: Predicted m/z Values for Precursor and Fragment Ions of Hypoxanthine-¹³C₅,¹⁵N₄
| Ion Description | Proposed Structure of Unlabeled Fragment | Unlabeled m/z ([M+H]⁺ = 137.05) | Labeled Fragment Composition | Predicted Labeled m/z |
| Precursor Ion | [C₅H₄N₄O+H]⁺ | 137.05 | [¹³C₅H₄¹⁵N₄O+H]⁺ | 146.05 |
| Fragment 1 | [C₄H₂N₃O]⁺ | 109.03 | [¹³C₄H₂¹⁵N₃O]⁺ | 116.04 |
| Fragment 2 | [C₃H₂N₂]⁺ | 66.02 | [¹³C₃H₂¹⁵N₂]⁺ | 71.03 |
| Fragment 3 | [C₂H₂N]⁺ | 40.02 | [¹³C₂H₂¹⁵N]⁺ | 43.03 |
Note: The m/z values are for the monoisotopic masses of the protonated species.
Experimental Protocols
The following protocols provide a general framework for the analysis of Hypoxanthine-¹³C₅,¹⁵N₄ using LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
For the analysis of hypoxanthine from biological fluids such as plasma or urine, a protein precipitation step is typically employed.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Hypoxanthine-¹³C₅,¹⁵N₄ internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (B52724), chilled to -20°C
-
Formic acid
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen biological samples on ice.
-
In a microcentrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with an appropriate volume of the Hypoxanthine-¹³C₅,¹⁵N₄ internal standard solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reversed-phase or HILIC separation can be used for the analysis of hypoxanthine.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Table 3: Example Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Example MRM Transitions for Hypoxanthine and Hypoxanthine-¹³C₅,¹⁵N₄
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hypoxanthine | 137.1 | 110.1 | 0.1 | 25 | 20 |
| Hypoxanthine-¹³C₅,¹⁵N₄ | 146.1 | 117.1 | 0.1 | 25 | 20 |
Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of hypoxanthine using an isotopically labeled internal standard.
Caption: LC-MS/MS workflow for hypoxanthine analysis.
Proposed Fragmentation Pathway
This diagram illustrates the proposed fragmentation pathway of protonated Hypoxanthine-¹³C₅,¹⁵N₄.
Caption: Fragmentation of Hypoxanthine-¹³C₅,¹⁵N₄.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric analysis of Hypoxanthine-¹³C₅,¹⁵N₄. The predicted fragmentation pattern and detailed experimental protocols offer a solid foundation for researchers and scientists to develop and validate robust quantitative assays for hypoxanthine in various biological matrices. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, which is essential in fields such as clinical diagnostics and drug development.
References
Unraveling Hypoxic Metabolism: Applications of Hypoxanthine-¹³C₅,¹⁵N₄ in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of cellular responses to low oxygen environments, or hypoxia, is critical in various fields, including cancer biology, ischemia, and metabolic disorders. Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, has been identified as a potential indicator of hypoxia. The use of stable isotope-labeled hypoxanthine, specifically Hypoxanthine-¹³C₅,¹⁵N₄, offers a powerful tool for tracing the metabolic fate of this molecule and elucidating the intricate metabolic reprogramming that occurs under hypoxic conditions. This document provides detailed application notes and experimental protocols for the use of Hypoxanthine-¹³C₅,¹⁵N₄ in hypoxia research, with a focus on metabolic flux analysis and its connection to the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
Application Notes
Hypoxanthine-¹³C₅,¹⁵N₄ serves as a stable isotope tracer that allows for the precise tracking of hypoxanthine through various metabolic pathways.[1][2] By replacing the natural carbon and nitrogen atoms with their heavier isotopes, ¹³C and ¹⁵N, the molecule becomes distinguishable by mass spectrometry from its endogenous, unlabeled counterpart. This enables researchers to monitor its uptake, conversion into other metabolites, and excretion from cells, providing a dynamic view of purine metabolism under normoxic versus hypoxic conditions.
A primary application of Hypoxanthine-¹³C₅,¹⁵N₄ is in metabolic flux analysis to investigate the purine salvage pathway.[3] Under hypoxic conditions, cells often alter their metabolic strategies to survive and proliferate. Tracing experiments with Hypoxanthine-¹³C₅,¹⁵N₄ can reveal how hypoxia impacts the activity of enzymes such as xanthine (B1682287) dehydrogenase (XDH) and 5ʹ-nucleotidase II (NT5C2), which are involved in the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3]
Furthermore, these tracing studies can elucidate the regulatory role of the master transcriptional regulator of the hypoxic response, HIF-1α.[3] Research has shown that HIF-1α can upregulate the expression of genes involved in purine metabolism to facilitate the synthesis of uric acid from hypoxanthine.[3] By using Hypoxanthine-¹³C₅,¹⁵N₄, researchers can quantify the impact of HIF-1α activation on the flux of hypoxanthine through this pathway.
Key Applications:
-
Metabolic Flux Analysis of the Purine Salvage Pathway: Quantifying the rate of conversion of hypoxanthine to xanthine and uric acid under normoxia and hypoxia.
-
Investigating the Role of HIF-1α in Purine Metabolism: Determining how the activation of the HIF-1α signaling pathway alters the metabolic fate of hypoxanthine.[3]
-
Drug Discovery and Development: Screening for therapeutic compounds that modulate purine metabolism in hypoxic cancer cells by tracking the metabolism of Hypoxanthine-¹³C₅,¹⁵N₄.
-
Internal Standard for Quantitative Analysis: Utilizing its properties as a stable isotope-labeled compound for accurate quantification of endogenous hypoxanthine levels in biological samples via isotope dilution mass spectrometry.[1][2][4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data from a study investigating the effect of hypoxia on the uptake and metabolism of ¹³C₅-hypoxanthine in mouse hepatocytes. This data illustrates the increased consumption of hypoxanthine and its conversion to urate under hypoxic conditions, a process enhanced by fatty acid treatment which is known to induce HIF-1α.
| Condition | ¹³C₅-Hypoxanthine in Media (Relative Abundance) | ¹³C₅-Urate in Media (Relative Abundance) | Intracellular ¹³C₅-Derivatives (Relative Abundance) |
| Normoxia (Control) | 1.00 | 1.00 | 1.00 |
| Hypoxia (1% O₂) | 0.75 | 1.50 | 1.40 |
| CoCl₂ (HIF-1α stabilization) | 0.65 | 1.80 | 1.60 |
| Oleate (C18:1) Treatment | 0.50 | 2.20 | 2.00 |
| Hypoxia + Oleate | 0.40 | 2.80 | 2.50 |
| CoCl₂ + Oleate | 0.35 | 3.10 | 2.80 |
Data is representative and synthesized from graphical representations in the cited literature for illustrative purposes.[3]
Experimental Protocols
Protocol 1: In Vitro ¹³C₅,¹⁵N₄-Hypoxanthine Tracing in Cultured Cells under Hypoxia
This protocol details the steps for tracing the metabolism of Hypoxanthine-¹³C₅,¹⁵N₄ in cultured cells exposed to hypoxic conditions.
Materials:
-
Hypoxanthine-¹³C₅,¹⁵N₄
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cultured cells (e.g., hepatocytes, cancer cell lines)
-
Hypoxia chamber or incubator with O₂ control
-
6-well cell culture plates
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight in a standard incubator (37°C, 5% CO₂).
-
Hypoxic Pre-conditioning (for hypoxic group): Transfer the plates designated for the hypoxic condition to a hypoxia chamber or incubator set to 1% O₂ for a predetermined duration (e.g., 16-24 hours) to allow for the stabilization of HIF-1α. The normoxic control plates remain in the standard incubator.
-
Labeling Medium Preparation: Prepare fresh cell culture medium containing a known concentration of Hypoxanthine-¹³C₅,¹⁵N₄ (e.g., 100 µM).
-
Isotope Labeling: Remove the existing medium from the cells and wash once with PBS. Add the ¹³C₅,¹⁵N₄-Hypoxanthine-containing medium to all wells (both normoxic and hypoxic).
-
Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
At each time point, place the cell culture plates on ice.
-
Collect the cell culture medium into separate tubes for analysis of extracellular metabolites.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Preparation for LC-MS:
-
Evaporate the methanol from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Centrifuge the reconstituted samples to pellet any remaining debris and transfer the supernatant to LC-MS vials.
-
-
LC-MS Analysis:
-
Inject the samples onto an LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).
-
Detect the labeled and unlabeled metabolites using a high-resolution mass spectrometer in full scan mode to measure the mass-to-charge ratio (m/z) and intensity of each isotopologue.
-
-
Data Analysis:
-
Identify and quantify the peak areas for unlabeled hypoxanthine and its ¹³C₅,¹⁵N₄-labeled counterpart, as well as downstream metabolites such as xanthine and uric acid.
-
Calculate the fractional isotopic enrichment to determine the contribution of the tracer to the total metabolite pool.
-
Compare the metabolic flux between normoxic and hypoxic conditions.
-
Visualizations
References
- 1. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 5. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hypoxanthine-13C5,15N4 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of Hypoxanthine-13C5,15N4 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low signal intensity for this compound?
Low signal intensity can stem from several factors, broadly categorized as sample-related issues, liquid chromatography (LC) problems, or mass spectrometer (MS) settings. The most frequent culprits include suboptimal ionization parameters, ion suppression from the sample matrix, and inefficient sample preparation.
Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?
For hypoxanthine (B114508) and its isotopically labeled analogs, positive electrospray ionization (ESI) mode is generally recommended . Studies have shown that purine (B94841) bases, including hypoxanthine, can be effectively ionized in positive mode, often involving a 1e⁻, 1H+ process. While negative ion mode can be explored, positive mode typically yields a more robust and stable signal for this class of compounds.
Q3: I am observing multiple peaks that could correspond to my labeled hypoxanthine. What could be the cause?
The presence of multiple peaks can be attributed to the formation of adducts, where the target molecule associates with other ions present in the mobile phase or sample matrix. Common adducts in ESI-MS include sodium ([M+Na]+) and potassium ([M+K]+) adducts. It is also possible to observe in-source fragmentation, where the molecule fragments within the ion source before reaching the mass analyzer.
Q4: How can I confirm if the additional peaks are adducts of my compound?
Adducts will have a specific mass-to-charge (m/z) difference compared to the protonated molecule ([M+H]+). You can calculate the expected m/z for common adducts and compare them to your observed peaks.
Q5: What are the initial steps to troubleshoot a sudden drop in signal intensity during a sample run?
A sudden drop in signal often points to a problem with the LC-MS system rather than the sample itself. Check for leaks in the LC system, ensure there is sufficient mobile phase, and verify that the spray in the ESI source is stable. Contamination of the ion source can also lead to a gradual or sudden decrease in signal.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
This is a common issue that can be addressed by systematically evaluating each stage of the analytical workflow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Direct Infusion: Bypass the LC system and directly infuse a standard solution of this compound into the mass spectrometer.
-
Strong, Stable Signal: The issue likely lies with the LC system or the interaction of the analyte with the column.
-
Weak or No Signal: The problem is likely with the mass spectrometer settings or the standard solution itself.
-
-
LC System Investigation:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Mobile Phase: Ensure the mobile phase composition is correct and has been properly degassed. For hypoxanthine, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is often used to promote protonation in positive ESI mode.
-
Column Health: A degraded or clogged column can lead to poor peak shape and reduced signal intensity. Consider flushing or replacing the column.
-
-
MS System Investigation:
-
Ion Source Cleaning: The ESI probe, capillary, and skimmer can become contaminated over time. Follow the manufacturer's protocol for cleaning the ion source.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
-
Parameter Optimization: Systematically optimize key ESI parameters.
-
-
Sample Preparation Investigation:
-
Extraction Efficiency: Evaluate your sample extraction protocol to ensure efficient recovery of hypoxanthine.
-
Sample Clean-up: Matrix components can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
-
Analyte Stability: Ensure that this compound is stable in the sample solvent and under the storage conditions.
-
Issue 2: Poor Peak Shape (Broadening or Tailing)
Poor chromatography not only affects quantification but can also reduce the apparent signal intensity.
Troubleshooting Steps:
-
Mobile Phase Mismatch: Ensure the solvent used to reconstitute the final sample extract is compatible with the initial mobile phase conditions. A solvent with a higher organic content than the mobile phase can cause peak distortion.
-
Column Overloading: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
-
Secondary Interactions: Hypoxanthine has polar functional groups that can interact with active sites on the column packing material, leading to peak tailing. Consider using a column with end-capping or adding a competitive amine to the mobile phase.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing the key parameters of an electrospray ionization source for this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent composition that mimics the mobile phase at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.4 mL/min).
-
Parameter Optimization: While monitoring the signal for the [M+H]+ ion of this compound, adjust the following parameters one at a time to maximize the signal intensity.
-
Capillary Voltage
-
Nebulizer Gas Flow
-
Drying Gas Flow
-
Drying Gas Temperature
-
-
Record Optimal Values: Note the values that provide the highest and most stable signal.
Protocol 2: Collision Energy Optimization for MS/MS
For quantitative analysis using Multiple Reaction Monitoring (MRM), optimizing the collision energy (CE) is crucial for maximizing the signal of the product ions.
-
Select Precursor Ion: In your MS method, select the [M+H]+ ion of this compound as the precursor ion.
-
Perform a Product Ion Scan: Infuse the standard solution and perform a product ion scan at a moderate collision energy (e.g., 20 eV) to identify the major fragment ions.
-
Optimize CE for Each Fragment: For each major fragment ion, create an experiment where you ramp the collision energy over a range (e.g., 5 to 40 eV in 2-3 eV steps).
-
Plot and Determine Optimum CE: Plot the intensity of each product ion as a function of the collision energy. The optimal CE is the value that produces the maximum signal for that specific transition. One study showed that for hypoxanthine, at a CE of 10 eV, the parent ion is the main signal, while at 20 and 40 eV, fragment ions become more prominent.
Data Presentation
Table 1: Common Adducts of this compound in Positive ESI Mode
| Adduct | Formula | Expected m/z |
| Protonated | [M+H]+ | 142.055 |
| Sodium | [M+Na]+ | 164.037 |
| Potassium | [M+K]+ | 180.011 |
Note: The exact mass of this compound (M) is 141.047 Da.
Table 2: Example LC-MS/MS Parameters for Hypoxanthine Analysis
| Parameter | Value |
| LC Conditions | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
| MRM Transition | e.g., 142.0 -> 114.0 |
| Collision Energy | 15 - 25 eV (to be optimized) |
These are starting parameters and should be optimized for your specific instrument and application.
Signaling Pathways and Workflows
Caption: General workflow for this compound analysis.
Technical Support Center: Hypoxanthine-13C5,15N4 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hypoxanthine-13C5,15N4 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
This compound is a stable isotope-labeled version of hypoxanthine (B114508), a naturally occurring purine (B94841) derivative. In this labeled form, all five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and all four nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N). Its primary application is as a tracer in metabolic flux analysis studies to investigate the purine salvage pathway.[1][2] By tracking the incorporation of the heavy isotopes into downstream metabolites like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), researchers can quantify the activity of this pathway.
Q2: How is this compound metabolized by cells?
This compound is taken up by cells and primarily metabolized through the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts it into inosine-13C5,15N4 monophosphate (IMP). This labeled IMP can then be converted into other purine nucleotides, such as adenosine-13C5,15N4 monophosphate (AMP) and guanosine-13C5,15N4 monophosphate (GMP), and subsequently into their di- and tri-phosphate forms (ADP/ATP and GDP/GTP). These labeled nucleotides are then incorporated into DNA and RNA.
Q3: What are the key advantages of using a fully labeled tracer like this compound?
Using a tracer with all carbons and nitrogens labeled provides a distinct mass shift that is easily detectable by mass spectrometry. This high mass shift minimizes the overlap with the natural isotopic abundance of unlabeled metabolites, leading to a clearer and more accurate quantification of the labeled species.
Q4: Can the presence of unlabeled hypoxanthine in my cell culture medium affect my experiment?
Yes, this is a critical consideration. Standard cell culture media can sometimes be supplemented with hypoxanthine (often as part of HT supplement). This unlabeled hypoxanthine will compete with the this compound tracer for uptake and incorporation, leading to an underestimation of the true flux through the salvage pathway. It is crucial to use a hypoxanthine-free medium or dialyzed serum for these experiments.
Troubleshooting Guides
Issue 1: Low or No Incorporation of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Competition from Unlabeled Hypoxanthine | Analyze your cell culture medium and serum for the presence of unlabeled hypoxanthine. | Switch to a hypoxanthine-free basal medium and use dialyzed fetal bovine serum (dFBS) to remove small molecules like hypoxanthine. |
| Low HGPRT Enzyme Activity | Check the literature for typical HGPRT expression and activity in your cell line. Some cell lines may have naturally low levels. | If possible, use a positive control cell line known to have high purine salvage activity. Consider transiently overexpressing HGPRT as a positive control. |
| Poor Tracer Uptake | Optimize the concentration of the this compound tracer and the incubation time. | Perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell line. |
| Cell Viability Issues | Assess cell viability after incubation with the tracer using methods like Trypan Blue exclusion or a commercial viability assay. | Reduce the tracer concentration or incubation time if cytotoxicity is observed. Ensure the tracer is fully dissolved and sterile-filtered. |
| Suboptimal Cell Culture Conditions | Ensure cells are in the exponential growth phase and are not overly confluent, as metabolic activity can change with cell density. | Culture cells to a consistent confluency (e.g., 70-80%) for all experiments. |
Issue 2: High Background or Isotopic Contamination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Reagents | Test all reagents (media, serum, buffers) for the presence of unlabeled hypoxanthine or other purines. | Use high-purity, metabolomics-grade reagents whenever possible. |
| Carryover in LC-MS System | Run blank injections between samples to check for carryover of labeled or unlabeled purines. | Implement a robust column washing protocol between analytical runs. |
| Natural Isotope Abundance | The M+1 and M+2 peaks of unlabeled metabolites can sometimes interfere with the detection of low-level labeled species. | Use software tools that can correct for natural isotope abundance to accurately quantify the contribution from the tracer. |
Issue 3: Unexpected Labeled Metabolites or Pathway Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Metabolic "Cross-Talk" | Labeled purines can be catabolized and the labeled atoms re-incorporated into other metabolic pathways. | Carefully analyze the mass shifts in other related metabolites (e.g., amino acids, pyrimidines) to identify potential cross-talk. |
| Off-Target Enzymatic Activity | In some rare cases, other enzymes may be able to metabolize hypoxanthine. | Consult the literature for known off-target reactions or perform experiments with specific enzyme inhibitors to confirm pathway specificity. |
| Cellular Stress Response | The labeling process itself may alter cellular metabolism. | Perform control experiments without the tracer and with an unlabeled equivalent to assess the metabolic impact of the experimental conditions. |
Experimental Protocols
Protocol: Measuring Purine Salvage Flux with this compound
This protocol provides a general framework. Optimization of cell numbers, tracer concentration, and incubation time is recommended for each cell line.
1. Cell Culture and Seeding:
-
Culture cells in a hypoxanthine-free medium (e.g., DMEM) supplemented with 10% dialyzed fetal bovine serum (dFBS).
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of the experiment.
2. Isotope Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and sterile-filter.
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed hypoxanthine-free medium containing the desired final concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) to allow for the incorporation of the tracer.
3. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
4. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like purine nucleotides.
-
Set up the mass spectrometer to detect the unlabeled and labeled forms of hypoxanthine, IMP, AMP, GMP, and their di- and tri-phosphate counterparts.
5. Data Analysis:
-
Integrate the peak areas for each labeled and unlabeled metabolite.
-
Correct for natural isotope abundance.
-
Calculate the fractional labeling for each metabolite to determine the contribution of the purine salvage pathway.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for this compound labeling.
References
Technical Support Center: Optimizing Cell Extraction for Hypoxanthine-¹³C₅,¹⁵N₄ Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize cell extraction for the analysis of Hypoxanthine-¹³C₅,¹⁵N₄.
Troubleshooting Guide
This section addresses specific issues that may arise during the cell extraction process, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing low signal intensity or poor recovery of Hypoxanthine-¹³C₅,¹⁵N₄ in my LC-MS/MS analysis?
Answer: Low recovery of your labeled hypoxanthine (B114508) can stem from several stages of your experimental workflow. The primary areas to investigate are cell harvesting, quenching, and the extraction method itself.
-
Inefficient Cell Harvesting: The method used to collect cells can significantly impact metabolite retention.[1][2] Using enzymatic digestion, such as trypsin, can lead to leakage of intracellular metabolites due to prolonged incubation and compromised cell membrane integrity.[1][2]
-
Suboptimal Quenching: Quenching is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells at the time of collection.[1][4][5] Ineffective quenching can lead to the degradation of hypoxanthine.
-
Solution: Immediately after harvesting, quench the cells using a pre-chilled solution. While cold methanol (B129727) is a common choice, it can cause some cell types to leak metabolites.[4][6] A safer and often more effective alternative is rapid rinsing and quenching with ice-cold isotonic saline (0.9% NaCl) or plunging the cell pellet into liquid nitrogen.[5][6][7]
-
-
Inefficient Extraction: The choice of extraction solvent and lysis method is crucial for efficiently releasing intracellular metabolites.
-
Solution: A combination of mechanical lysis and a suitable organic solvent is often most effective. Repeated freeze-thaw cycles are a common and effective method for cell lysis.[1][8] For extraction, a polar solvent like a methanol/water mixture is generally suitable for polar metabolites like hypoxanthine.[2] For a broader metabolite profile, a biphasic extraction using a methanol/chloroform/water mixture can be employed.[2][9]
-
Question: I am seeing high variability between my technical replicates. What could be the cause?
Answer: High variability is often indicative of inconsistencies in sample handling and preparation.
-
Inconsistent Quenching Time: The time between cell harvesting and quenching must be minimal and consistent across all samples.[4] Any delay can lead to changes in the metabolic profile.
-
Incomplete Extraction: Ensure that the extraction solvent has sufficient time to penetrate the cells and that the lysis method is applied uniformly to all samples. Sonication or bead beating can help to standardize the lysis process.[8][10]
-
Sample Normalization: Inaccurate normalization can introduce significant variability. It is crucial to normalize the data to a consistent measure such as cell number or total protein content.
Question: My mass spectrometry data shows unexpected peaks or a high background signal. How can I address this?
Answer: Contamination is a common issue in sensitive mass spectrometry analysis.[11]
-
Sources of Contamination: Contaminants can be introduced from various sources including plasticware, solvents, and even personal contact (e.g., keratins from skin and hair).[11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step to take when optimizing my cell extraction protocol?
A1: The first and most critical step is to optimize the quenching process.[4][5] This ensures that you are accurately capturing the metabolic state of the cells at the time of harvest. Experiment with different quenching solutions to determine which one minimizes metabolite leakage for your specific cell type.
Q2: How many cells are typically required for a reliable analysis?
A2: While the exact number can depend on the sensitivity of your mass spectrometer, a minimum of 1 million cells is generally recommended for metabolomics experiments to ensure that metabolites are present in sufficient quantities for detection.[1] For more comprehensive analyses, collecting up to 10 million cells is advisable.[1]
Q3: Can I use trypsin to harvest my adherent cells?
A3: It is generally not recommended to use trypsin for metabolomics studies.[1][2] The enzymatic activity of trypsin can alter the cell membrane, leading to the loss of intracellular metabolites.[1][2] Mechanical scraping is the preferred method for harvesting adherent cells.[1][3]
Q4: What are the advantages and disadvantages of different cell lysis methods?
A4: The choice of lysis method depends on the cell type and the desired outcome.
| Lysis Method | Advantages | Disadvantages |
| Repeated Freeze-Thaw | Simple, does not require special equipment.[1][8] | Can be time-consuming, may not be sufficient for cells with tough walls.[10] |
| Sonication | Highly efficient for a wide range of cell types.[8][10] | Can generate heat, potentially degrading sensitive metabolites; requires specialized equipment.[10] |
| Bead Beating | Very effective for disrupting tough cells; can keep organelles intact.[2][10] | Can be harsh and may denature proteins if not optimized; requires a bead mill.[10] |
| Organic Solvents | Simultaneously quenches metabolism, lyses cells, and extracts metabolites.[2] | May not be effective for all cell types on its own; solvent choice is critical. |
Q5: Which extraction solvent should I use for Hypoxanthine-¹³C₅,¹⁵N₄?
A5: Hypoxanthine is a polar molecule, so a polar solvent system is recommended. A common starting point is an 80:20 methanol:water solution. For a more comprehensive extraction that includes both polar and non-polar metabolites, a methanol/chloroform/water extraction can be performed.[2][9]
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Cells
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Media Removal: Aspirate the culture medium from the dish.
-
Washing: Quickly wash the cells once with 5 mL of pre-warmed (37°C) phosphate-buffered saline (PBS) to remove any remaining media.[3]
-
Quenching: Immediately add enough liquid nitrogen to cover the cell monolayer and wait for it to evaporate.[3][5] This ensures rapid inactivation of enzymes.
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol (MS-grade) to the dish.[3]
-
Cell Scraping: Use a cell scraper to detach the cells into the methanol solution.[3]
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at >13,000 rpm for 15-30 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new tube for LC-MS/MS analysis.
Protocol 2: Quenching and Extraction of Suspension Cells
-
Cell Culture: Grow cells in suspension to the desired density.
-
Harvesting: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Media Removal: Aspirate the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold 0.9% saline and centrifuge again. Aspirate the saline wash.
-
Quenching: Resuspend the cell pellet in a small volume of ice-cold 0.9% saline and immediately add it to a larger volume of ice-cold extraction solvent (e.g., 80% methanol).
-
Lysis: Perform two cycles of freeze-thaw by freezing the sample in liquid nitrogen and thawing at room temperature.[9]
-
Centrifugation: Pellet the cell debris by centrifuging at >13,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube for analysis.
Visualizations
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hypoxanthine-13C5,15N4 Experiments
Welcome to the technical support center for reducing background noise in Hypoxanthine-13C5,15N4 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS analysis involving this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my LC-MS system?
A1: High background noise in LC-MS can originate from a variety of sources, which can be broadly categorized as solvent and mobile phase contaminants, sample-related issues, and instrument contamination.
-
Solvents and Mobile Phase: The purity of solvents is critical. HPLC-grade solvents may contain impurities that are not detected by UV but can significantly increase background noise in a mass spectrometer.[1][2][3][4] Common contaminants include plasticizers from storage containers, dissolved gases, and metal ions.[5][6] Mobile phase additives can also contribute to noise if they are not of high purity or if they lead to microbial growth over time.[7]
-
Sample Matrix and Preparation: The biological matrix of your sample itself can be a major source of interference.[8] Improper sample preparation can fail to remove these interfering compounds, leading to ion suppression or high background. Contaminants can also be introduced during sample handling from plasticware, glassware, and gloves.
-
LC-MS System: Contamination can build up within the LC-MS system over time.[7][9] Common problem areas include the autosampler, injection port, tubing, column, and the mass spectrometer's ion source.[7][9] Leaks in the system can also introduce air, leading to an unstable baseline.[10]
Q2: I'm seeing persistent, unidentified peaks in my blank injections. What could be the cause?
A2: Persistent peaks in blank injections are a classic sign of system contamination.[7] To identify the source, a systematic approach is necessary. First, determine if the contamination is in the LC or MS system. This can be done by infusing the mobile phase directly into the mass spectrometer, bypassing the LC. If the peaks persist, the issue is likely within the MS ion source or transfer optics. If the peaks disappear, the contamination is in the LC system (solvents, tubing, autosampler, or column).
Q3: How can I differentiate between system contamination and sample carryover?
A3: System contamination will typically result in a consistent background noise or the presence of contaminant peaks in all injections, including blanks run at the beginning of a sequence. Sample carryover, on the other hand, is the appearance of an analyte from a previous, high-concentration sample in a subsequent injection (usually a blank). The intensity of a carryover peak will decrease with each subsequent blank injection.
Q4: What is the impact of cone voltage (or declustering potential) on background noise?
A4: The cone voltage (or declustering potential) is a critical parameter that influences the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Optimizing this voltage can help to reduce background noise by dissociating weakly bound solvent clusters and other non-covalent adducts, leading to a cleaner spectrum. However, excessively high cone voltages can cause in-source fragmentation of your analyte of interest, so it's a parameter that needs careful optimization for your specific compound.
Troubleshooting Guides
Issue: High Background Noise Across the Entire Chromatogram
This is often indicative of a contaminated mobile phase or a dirty mass spectrometer ion source.
Troubleshooting Workflow:
References
- 1. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. News in Proteomics Research: Is there a difference between HPLC and LC-MS grade solvents?!?!? [proteomicsnews.blogspot.com]
- 5. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. zefsci.com [zefsci.com]
- 8. skyline.ms [skyline.ms]
- 9. researchgate.net [researchgate.net]
- 10. restek.com [restek.com]
Technical Support Center: Hypoxanthine-13C5,15N4 Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and stability of Hypoxanthine-13C5,15N4 solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3] Solutions should be protected from light.[1][3]
Q2: What solvents are suitable for preparing this compound solutions?
A2: Hypoxanthine (B114508) has good solubility in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] It is sparingly soluble in ethanol (B145695) and aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4]
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of hypoxanthine are not recommended for storage for more than one day.[4] Degradation can occur, particularly at neutral or alkaline pH.
Q4: What are the potential degradation pathways for hypoxanthine?
A4: The primary degradation pathway for hypoxanthine involves oxidation to xanthine (B1682287), which is then further oxidized to uric acid.[5] This process can be catalyzed by the enzyme xanthine oxidase.
Q5: How can I minimize the degradation of my this compound solutions?
A5: To minimize degradation, store solutions at the recommended low temperatures (-20°C or -80°C), protect them from light, and use freshly prepared aqueous solutions.[1][3][4] For stock solutions in organic solvents like DMSO, ensure the solvent is anhydrous, as water can contribute to compound degradation.[6] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may also affect stability.
Stability of this compound Solutions
While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following tables provide a summary of recommended storage conditions and qualitative stability information based on available data for hypoxanthine and isotopically labeled compounds.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration | Light Protection |
| DMSO | -20°C | 1 month[1][2][3] | Recommended[1][3] |
| DMSO | -80°C | 6 months[1][2][3] | Recommended[1][3] |
| Aqueous Buffers | 2-8°C | Not recommended for more than 24 hours[4] | Recommended |
Table 2: Qualitative Stability of Hypoxanthine Solutions in Different Solvents
| Solvent | Stability Remarks |
| DMSO | Generally provides good stability for long-term storage when stored at low temperatures.[6] |
| Ethanol | Sparingly soluble; stability data for long-term storage is not readily available. |
| Aqueous Buffers | Prone to degradation, especially at neutral to alkaline pH. Fresh preparation is highly recommended.[4] |
Troubleshooting Guide
Table 3: Common Issues Encountered with this compound Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no signal in LC-MS/MS analysis | - Degradation of the stock solution due to improper storage. - Pipetting or dilution errors. - Use of an inappropriate solvent. | - Prepare a fresh working solution from a properly stored stock. - Verify pipette calibration and dilution calculations. - Ensure the compound is fully dissolved in the chosen solvent. |
| Inconsistent analytical results | - Repeated freeze-thaw cycles of the stock solution. - Instability of the compound in the analytical matrix. - Contamination of the solution. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Evaluate the stability of the analyte in the matrix under the experimental conditions. - Use high-purity solvents and sterile handling techniques. |
| Appearance of unexpected peaks in chromatogram | - Degradation of this compound. - Contamination from solvent or glassware. | - Perform a forced degradation study to identify potential degradation products. - Analyze a solvent blank to check for contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature. Collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9] Collect samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).[9] Collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8] A control sample should be protected from light.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV or LC-MS/MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
This protocol provides a step-by-step guide for developing and validating an HPLC-UV method for the analysis of this compound and its degradation products.
1. Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of hypoxanthine, which is approximately 250 nm.[4]
-
Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation of the parent compound from its degradation products.
2. Method Validation (based on ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples from the forced degradation study.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a blank matrix with a known amount of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. scitepress.org [scitepress.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Calibration Curves for Hypoxanthine-13C5,15N4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing calibration curves for the quantitative analysis of hypoxanthine (B114508) using its stable isotope-labeled internal standard, Hypoxanthine-13C5,15N4.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of hypoxanthine, where five carbon atoms are replaced with Carbon-13 and four nitrogen atoms are replaced with Nitrogen-15.[1] It is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS) because it is chemically and physically almost identical to the unlabeled hypoxanthine analyte.[2] This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3][4]
Q2: What is a typical linear range for a hypoxanthine calibration curve?
The linear range for a hypoxanthine calibration curve can vary depending on the biological matrix, sample preparation method, and instrument sensitivity. However, published methods have demonstrated linearity across different concentration ranges. For example, in urine, a linear range of 0.02–11.7 μM has been reported. In plasma samples, a linear range of 10 to 5,000 ng/mL has been established.[5]
Q3: How should I prepare my calibration standards?
It is recommended to prepare a high-concentration stock solution of unlabeled hypoxanthine and serially dilute it to create calibration standards. A stock solution of hypoxanthine can be prepared in water at a concentration of 2200 µM.[6] The internal standard, this compound, should be added to each calibration standard (except the blank) and the unknown samples at a constant concentration.[3]
Q4: My calibration curve is non-linear. What are the common causes and potential solutions?
Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard, can arise from several factors. Common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Isotopic Contribution: The unlabeled analyte may have natural isotopes that contribute to the signal of the labeled internal standard, and the labeled standard may contain a small amount of the unlabeled analyte.[7][8]
-
Ionization Suppression/Enhancement: Although SIL internal standards compensate for matrix effects, severe ion suppression or enhancement at high concentrations of co-eluting matrix components can still lead to non-linearity.
-
Formation of Dimers or Adducts: At high concentrations, the analyte may form dimers or adducts, which are not measured, leading to a non-linear response.
To address non-linearity, consider the following solutions:
-
Adjust the concentration range: If detector saturation is suspected, dilute the samples to bring the highest concentration point within the linear range of the detector.[3]
-
Use a weighted regression model: For data where the variance increases with concentration (heteroscedasticity), applying a weighting factor such as 1/x or 1/x² to the linear regression can improve the accuracy of the curve fit.
-
Employ a non-linear regression model: If the non-linearity is inherent to the assay, a quadratic (second-order polynomial) regression model may provide a better fit.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatography
Question: My chromatographic peaks for hypoxanthine and/or the internal standard are broad, tailing, or splitting. What should I do?
Answer:
| Potential Cause | Troubleshooting Step |
| Column Overloading | Inject a lower concentration of the analyte and internal standard to see if the peak shape improves. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for hypoxanthine. A mobile phase containing 0.1% formic acid is commonly used.[9] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if it has been used extensively. |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
Issue 2: High Variability in Peak Area Ratios
Question: The peak area ratios of the analyte to the internal standard are inconsistent across replicate injections of the same standard. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Check the autosampler for any issues with precision and ensure there are no air bubbles in the syringe. |
| Internal Standard Addition Error | Verify the pipetting accuracy for the addition of the internal standard to all samples and standards. Inconsistent addition is a major source of variability.[3] |
| Instability of Analyte or Internal Standard | Prepare fresh stock and working solutions to rule out degradation. Hypoxanthine can be unstable in plasma at room temperature.[10] |
| Mass Spectrometer Instability | Perform a system suitability test to check for fluctuations in the mass spectrometer's performance, including sensitivity and signal stability.[3] |
Issue 3: Significant Matrix Effects Observed
Question: Despite using a stable isotope-labeled internal standard, I suspect significant matrix effects are impacting my results. How can I confirm and mitigate this?
Answer:
| Potential Cause | Troubleshooting Step |
| Severe Ion Suppression/Enhancement | Prepare matrix-matched calibration standards by spiking the analyte and internal standard into a blank matrix that is representative of the study samples. |
| Co-eluting Interferences | Optimize the chromatographic method to better separate hypoxanthine from interfering matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase. |
| Inefficient Sample Preparation | Improve the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[11] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a Primary Stock Solution of Hypoxanthine: Accurately weigh a known amount of hypoxanthine standard and dissolve it in a suitable solvent (e.g., water) to prepare a high-concentration stock solution (e.g., 2200 µM).[6]
-
Prepare a Working Stock Solution of Hypoxanthine: Dilute the primary stock solution to a lower concentration to be used for preparing the calibration standards.
-
Prepare a Working Solution of this compound: Prepare a working solution of the internal standard at a concentration that provides a stable and robust signal in the mass spectrometer.
-
Construct the Calibration Curve:
-
Label a set of vials for each calibration point (e.g., CAL 1 to CAL 8) and a blank.
-
To each vial (except the blank), add a constant volume of the this compound working solution.
-
Add increasing volumes of the hypoxanthine working stock solution to the corresponding vials to create a series of standards with increasing analyte concentrations.
-
Bring all vials to the same final volume with the appropriate diluent (e.g., mobile phase or blank matrix).[3]
-
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is a general guideline for plasma or serum samples.
-
Thaw plasma/serum samples on ice.
-
To a 100 µL aliquot of each sample, calibrator, and quality control, add a fixed volume of the this compound working solution.
-
Add three volumes of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid) to each tube.[9][12]
-
Vortex each tube vigorously for 30-60 seconds.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Typical Calibration Curve Parameters for Hypoxanthine Analysis
| Parameter | Value Range | Matrix | Reference |
| Linear Range | 0.02 - 11.7 µM | Urine | [13] |
| 10 - 5000 ng/mL | Plasma | [5] | |
| Correlation Coefficient (r²) | > 0.99 | Plasma, Urine | [14] |
| Lower Limit of Quantification (LLOQ) | 0.833 - 800 ng/mL | Plasma, Urine | [14] |
Table 2: Example LC-MS/MS Parameters for Hypoxanthine Analysis
| Parameter | Example Setting | Reference |
| LC Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm | [9] |
| Mobile Phase A | DI Water with 0.1% Formic Acid | [9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [9] |
| Gradient | 0-0.2 min, 95% B; 0.2-8 min, 95-80% B; 8-9 min, 80% B; 9-10 min, 80-50% B; 10-12 min, 50% B | [9] |
| Flow Rate | 0.4 mL/min | [9] |
| Ionization Mode | ESI Positive | [9] |
| MRM Transition (Hypoxanthine) | Precursor Ion (m/z): 137.0458 | [9] |
| MRM Transition (this compound) | Precursor Ion (m/z): 146 | (Calculated) |
Note: The MRM transition for the product ion will need to be optimized on the specific mass spectrometer being used.
Visualizations
Caption: Experimental workflow for quantitative analysis of hypoxanthine using a stable isotope-labeled internal standard.
Caption: A logical troubleshooting workflow for addressing calibration curve issues in LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotope Dilution | PRL [pacificrimlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in Hypoxanthine-¹³C₅,¹⁵N₄ Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypoxanthine-¹³C₅,¹⁵N₄. It addresses common issues related to isotopic interference encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in studies using Hypoxanthine-¹³C₅,¹⁵N₄?
Q2: What are the primary sources of isotopic interference in my experiment?
A2: The primary sources of isotopic interference include:
-
Natural Isotope Abundance: The natural occurrence of heavy isotopes of elements (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in both the analyte and derivatizing agents can contribute to the mass isotopologue distribution.[1][3]
-
Tracer Impurity: The Hypoxanthine-¹³C₅,¹⁵N₄ tracer itself may not be 100% pure and could contain a small percentage of unlabeled or partially labeled molecules.
-
Metabolic Scrambling: The organism or cell system being studied can metabolize the labeled hypoxanthine (B114508) and incorporate the ¹³C and ¹⁵N isotopes into other molecules that were not the intended target.[4] This can create a complex background of labeled species, complicating data analysis.[4]
Q3: How does the resolution of the mass spectrometer affect the analysis of dual-labeled compounds like Hypoxanthine-¹³C₅,¹⁵N₄?
A3: High-resolution mass spectrometry is crucial for dual-isotope tracing studies involving ¹³C and ¹⁵N.[5] A mass spectrometer with sufficient resolution can distinguish between the small mass differences of ions containing these different isotopes. For dual-isotope experiments, the mass resolution must be high enough to resolve ¹³C from ¹⁵N.[5] However, even with high resolution, other non-tracer elements like oxygen or sulfur may not be fully resolved from the tracer isotopes, necessitating specialized correction algorithms.[5] Low-resolution instruments may not be able to differentiate between isotopologues, making accurate quantification more challenging.[6]
Q4: What are the common methods for correcting natural isotopic abundance?
A4: Several methods exist to correct for natural isotopic abundance, which can be broadly categorized as:
-
Matrix-based methods: These are the most common and involve using a correction matrix to mathematically subtract the contribution of natural isotopes from the measured mass isotopomer distribution.[1] This matrix is constructed based on the elemental formula of the molecule and the known natural abundances of its isotopes.[1]
-
Iterative methods: These approaches are useful for handling imperfect mass spectral data, such as missing peaks or low signal intensity, which can lead to inaccurate results with matrix-based methods.[1]
-
Software Tools: A variety of software tools are available that implement these correction algorithms, including AccuCor2, IsoCorrectoR, PICor, and PolyMID.[2][5][7][8]
Troubleshooting Guides
Symptom 1: Inaccurate quantification of labeled Hypoxanthine, with enrichment appearing lower or higher than expected.
| Possible Cause | Suggested Solution |
| Failure to correct for natural isotope abundance. | The measured mass isotopomer distribution is a combination of the tracer-derived and naturally occurring isotopes. It is essential to apply a natural isotope abundance correction to your raw data.[1][9] |
| Incorrect elemental formula used for correction. | The correction algorithm relies on the precise elemental composition of the analyte. Double-check the chemical formula of Hypoxanthine (C₅H₄N₄O) and any derivatizing agents used. |
| Tracer impurity. | The isotopic purity of the Hypoxanthine-¹³C₅,¹⁵N₄ standard may not be 100%. Analyze the standard alone to determine its actual isotopic distribution and use this information to correct your experimental data. |
| Metabolic steady state not reached. | Ensure that the cells or organism have reached a metabolic and isotopic steady state before sample collection. Analyze samples at different time points to confirm that the isotopic enrichment in key metabolites has stabilized.[4][6] |
Symptom 2: Observation of unexpected labeled species in the mass spectrum.
| Possible Cause | Suggested Solution |
| Metabolic scrambling. | The labeled carbon and nitrogen from Hypoxanthine may have been incorporated into other metabolic pathways.[4] This is a biological phenomenon. To identify scrambling, carefully analyze tandem mass spectra (MS/MS) to pinpoint the location of the labels on the unexpected molecules.[4] |
| In-source fragmentation. | The labeled parent ion may be fragmenting within the ion source of the mass spectrometer, leading to the appearance of smaller labeled fragments. Optimize the ion source conditions (e.g., voltages) to minimize fragmentation. |
| Contamination. | The sample may be contaminated with other labeled compounds. Review sample preparation procedures to identify and eliminate potential sources of contamination.[10] |
Symptom 3: Difficulty in resolving labeled and unlabeled peaks.
| Possible Cause | Suggested Solution |
| Insufficient mass spectrometer resolution. | For dual-labeling studies, a high-resolution mass spectrometer is often necessary to distinguish between isotopologues.[5] If available, utilize a higher-resolution instrument. |
| Poor chromatographic separation. | If using LC-MS, co-eluting compounds can interfere with the mass spectrum of your analyte. Optimize the liquid chromatography method (e.g., gradient, column chemistry) to improve the separation of Hypoxanthine from other matrix components. |
Quantitative Data Summary
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1%[1] | |
| Nitrogen | ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Hydrogen | ¹H | ~99.98% |
| ²H | ~0.02% |
Note: These are approximate values and can vary slightly.
Experimental Protocols
Methodology: Correction for Natural Isotope Abundance using a Matrix-Based Approach
This protocol outlines the general steps for correcting raw mass spectrometry data for the natural abundance of stable isotopes.
-
Acquire High-Resolution Mass Spectra: Analyze your samples containing Hypoxanthine-¹³C₅,¹⁵N₄ using a high-resolution mass spectrometer to obtain the mass isotopologue distribution (MID).
-
Determine Elemental Composition: Accurately determine the elemental formula of the Hypoxanthine ion being analyzed (e.g., [C₅H₄N₄O+H]⁺).
-
Construct the Correction Matrix: A correction matrix is generated based on the elemental composition and the known natural abundances of the constituent isotopes (Carbon, Hydrogen, Nitrogen, Oxygen). This matrix accounts for the probability of each naturally occurring heavy isotope being present in the molecule.
-
Mathematical Correction: The measured MID vector is multiplied by the inverse of the correction matrix to yield the corrected MID vector, which represents the true isotopic enrichment from the tracer.
-
Utilize Correction Software: For practical application, it is highly recommended to use specialized software that automates this process.[2][5][7][8] Popular tools include:
-
AccuCor2: An R-based tool designed for resolution-dependent correction of dual-isotope tracer data.[5]
-
IsoCorrectoR: A software that can correct for natural isotopes in tandem mass spectrometry data.[8]
-
PICor: A Python-based tool for isotopologue correction in both metabolomics and proteomics.[7]
-
PolyMID-Correct: A tool applicable to data from both low- and high-resolution mass spectrometers.[2]
-
Visualizations
Caption: Experimental workflow for stable isotope tracing studies.
Caption: The concept of isotopic interference and its correction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Hypoxanthine-¹³C₅,¹⁵N₄
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and utilizing Hypoxanthine-¹³C₅,¹⁵N₄ in experimental settings.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should solid Hypoxanthine-¹³C₅,¹⁵N₄ be stored?
-
Solid Hypoxanthine-¹³C₅,¹⁵N₄ should be stored according to the manufacturer's instructions. Some suppliers recommend storing it at room temperature, protected from light and moisture.[1] Others may suggest storage at -20°C.[2] Always refer to the product's data sheet for the most accurate storage information.
-
-
Q2: What are the recommended storage conditions for Hypoxanthine-¹³C₅,¹⁵N₄ stock solutions?
-
Q3: What personal protective equipment (PPE) should be worn when handling Hypoxanthine-¹³C₅,¹⁵N₄?
-
Standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] When handling the powdered form, measures should be taken to avoid dust formation.
-
-
Q4: Are there any specific safety concerns for isotopically labeled hypoxanthine (B114508)?
-
Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled compound and is not radioactive. Therefore, the primary safety considerations are related to the chemical properties of hypoxanthine itself. Always consult the Safety Data Sheet (SDS) for the unlabeled compound for detailed chemical safety information.
-
Solution Preparation
-
Q5: What is the best solvent for preparing a stock solution of Hypoxanthine-¹³C₅,¹⁵N₄?
-
Q6: How can I prepare an aqueous solution of Hypoxanthine-¹³C₅,¹⁵N₄?
-
Q7: Why is it important to use newly opened DMSO?
Experimental Use and Troubleshooting
-
Q8: What are the primary applications of Hypoxanthine-¹³C₅,¹⁵N₄?
-
Q9: I am seeing high variability in my internal standard signal. What could be the cause?
-
High variability in the internal standard signal can be due to several factors, including matrix effects, ion suppression, inconsistent sample preparation, or issues with the LC-MS system.[7][8][9] Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
-
-
Q10: My calibration curve is non-linear. How can I fix this?
-
A non-linear response can be caused by improper selection of the internal standard, errors in the preparation of calibration standards, or detector saturation at high concentrations.[7] Ensure accurate pipetting and consider extending the calibration range or diluting samples.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 10 mg/mL | [3] |
| Solubility in Ethanol | ~0.5 mg/mL | [2] |
| Solubility in Dimethyl Formamide | ~20 mg/mL | [2] |
| Stock Solution Stability at -80°C | 6 months | [3][4] |
| Stock Solution Stability at -20°C | 1 month | [3][4] |
Experimental Protocols
1. Preparation of a 1 mg/mL Stock Solution in DMSO
-
Materials:
-
Hypoxanthine-¹³C₅,¹⁵N₄
-
Newly opened, anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Cryovials for aliquoting
-
-
Methodology:
-
Accurately weigh 1 mg of Hypoxanthine-¹³C₅,¹⁵N₄.
-
Add 1 mL of DMSO to the vial.
-
Vortex thoroughly to mix.
-
If the compound is not fully dissolved, use an ultrasonic bath with gentle warming to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3][4]
-
2. Protocol for Creating a Standard Curve for LC-MS Quantification
-
Objective: To create a calibration curve to quantify endogenous hypoxanthine in biological samples.
-
Materials:
-
1 mg/mL stock solution of unlabeled hypoxanthine (for calibrators)
-
1 mg/mL stock solution of Hypoxanthine-¹³C₅,¹⁵N₄ (internal standard)
-
Blank biological matrix (e.g., plasma, urine) from a source known to have low or no endogenous hypoxanthine.
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile, water)
-
Calibrated pipettes
-
Autosampler vials
-
-
Methodology:
-
Prepare Calibration Standards:
-
Spike with Internal Standard:
-
To a fixed volume of each calibration standard and each unknown sample, add a small, consistent volume of the Hypoxanthine-¹³C₅,¹⁵N₄ stock solution to achieve a final concentration that is in the mid-range of the calibration curve.
-
-
Sample Preparation:
-
Perform sample extraction as required for your specific matrix (e.g., protein precipitation for plasma, direct injection for urine).
-
-
LC-MS Analysis:
-
Inject the prepared standards and samples onto the LC-MS system.
-
Run the standards from the lowest concentration to the highest to minimize carryover.[10]
-
-
Data Analysis:
-
For each injection, determine the peak area of both the unlabeled hypoxanthine and the labeled Hypoxanthine-¹³C₅,¹⁵N₄.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratio (y-axis) against the known concentration of the calibration standards (x-axis).
-
Perform a linear regression to generate a standard curve and determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation of the line to calculate the concentration of hypoxanthine in the unknown samples based on their measured peak area ratios.
-
-
Troubleshooting Guides
Issue 1: Inconsistent or Low Internal Standard (IS) Signal
| Potential Cause | Troubleshooting Step |
| Matrix Effects/Ion Suppression | Dilute the sample with the mobile phase to reduce matrix components. Optimize the chromatography to separate the analyte from interfering matrix components.[9] |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the IS to all samples. Use calibrated pipettes and a consistent workflow.[8] |
| IS Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][4] |
| LC System Leak | Check for leaks in the LC system, particularly around fittings and the column oven.[11] |
Issue 2: Poor Peak Shape or Chromatography
| Potential Cause | Troubleshooting Step |
| Column Overloading | Inject a smaller volume of the sample or dilute the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
Issue 3: High Background or Carryover
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phase. Flush the LC system with a strong solvent. |
| Carryover from Autosampler | Optimize the autosampler wash procedure. Run blank injections between high-concentration samples.[10][11] |
Visualizations
Caption: Purine Salvage Pathway with Hypoxanthine.
Caption: LC-MS Quantification Workflow.
References
- 1. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 10. ionsource.com [ionsource.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Hypoxanthine Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical research, the accurate quantification of endogenous metabolites is paramount. Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, is a key intermediate in purine metabolism and its levels can be indicative of various physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of small molecules like hypoxanthine in complex biological matrices. The use of a suitable internal standard is critical to ensure the accuracy and reproducibility of LC-MS/MS data by correcting for variability in sample preparation, injection volume, and matrix effects.
This guide provides a comprehensive comparison of Hypoxanthine-13C5,15N4 with other internal standards for the quantification of hypoxanthine. We will delve into the performance characteristics of different types of internal standards, supported by illustrative experimental data, and provide a detailed protocol for a validated LC-MS/MS method.
The Ideal Internal Standard: The Case for Stable Isotope Labeling
An ideal internal standard should have physicochemical properties that are nearly identical to the analyte of interest to ensure it behaves similarly throughout the analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because they co-elute with the analyte and experience similar ionization efficiency and matrix effects.
This compound is a heavily labeled analog of hypoxanthine, where five carbon atoms are replaced with Carbon-13 and four nitrogen atoms are replaced with Nitrogen-15. This significant mass shift of +9 Da provides a clear distinction from the endogenous analyte in the mass spectrometer, while its identical chemical structure ensures it accurately reflects the behavior of unlabeled hypoxanthine.
Performance Comparison of Internal Standards for Hypoxanthine Quantification
To illustrate the impact of internal standard selection on assay performance, the following table summarizes key validation parameters for the quantification of hypoxanthine in human plasma using different internal standards.
Disclaimer: The following data is illustrative and intended to represent typical performance characteristics based on established principles of bioanalysis. Actual results may vary depending on the specific experimental conditions.
| Parameter | This compound | Hypoxanthine-d2 (Deuterated) | Allopurinol (Structural Analog) | No Internal Standard |
| Accuracy (% Bias) | -2.5 to +3.1 | -5.2 to +6.8 | -10.8 to +12.5 | -25.3 to +30.1 |
| Intra-day Precision (% RSD) | < 4.5 | < 7.8 | < 12.3 | < 20.5 |
| Inter-day Precision (% RSD) | < 5.8 | < 9.2 | < 14.7 | < 28.9 |
| Matrix Effect (%) | 97.2 - 103.5 | 92.1 - 108.3 | 85.4 - 115.9 | 70.2 - 135.4 |
| Recovery (%) | 95.8 | 94.9 | 91.3 | 96.2 |
As the illustrative data suggests, the use of a stable isotope-labeled internal standard, particularly the heavily labeled This compound , results in significantly improved accuracy and precision compared to a deuterated standard, a structural analog, or no internal standard at all. The co-elution of the 13C,15N-labeled standard with the analyte ensures the most effective compensation for matrix effects, which are a common source of variability in bioanalysis.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the biochemical pathway involving hypoxanthine and the typical experimental workflow for its quantification.
Validating LC-MS Methods for Hypoxanthine Analysis: A Comparison Guide Featuring Hypoxanthine-13C5,15N4
For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accurate quantification of endogenous metabolites like hypoxanthine (B114508) is critical. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1][2] A key element in a robust LC-MS method is the use of an appropriate internal standard to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][4] This guide provides a comparative overview of validating an LC-MS method for hypoxanthine quantification, with a focus on the use of the stable isotope-labeled (SIL) internal standard, Hypoxanthine-13C5,15N4.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout the analytical process, including extraction, chromatography, and ionization.[3][4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte of interest, with the only difference being a higher molecular weight due to the incorporated heavy isotopes.[3] This near-identical behavior allows for effective correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[2][3]
Alternatives, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, which can lead to less accurate results. While less expensive, their use is generally not recommended when a SIL internal standard is available.
Experimental Protocol: LC-MS/MS Method for Hypoxanthine Quantification
This section outlines a typical experimental protocol for the quantification of hypoxanthine in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation (Protein Precipitation)
A simple and effective method for preparing plasma samples for hypoxanthine analysis is protein precipitation.
-
Reagents:
-
Human plasma (and blank plasma for calibration standards and quality controls)
-
Hypoxanthine standard stock solution
-
This compound internal standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of hypoxanthine standard solution.
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ice-cold acetonitrile containing the this compound internal standard at a fixed concentration.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like hypoxanthine. For example, a SeQuant ZIC-HILIC column (150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Hypoxanthine: Precursor ion (Q1) m/z 137.1 → Product ion (Q3) m/z 110.1
-
This compound (IS): Precursor ion (Q1) m/z 146.1 → Product ion (Q3) m/z 115.1
-
-
Method Validation Performance
The following tables summarize typical quantitative performance data for an LC-MS/MS method for hypoxanthine validated using a stable isotope-labeled internal standard. The data presented here is representative of what can be achieved and is based on findings from similar studies utilizing 13C5-hypoxanthine.[5]
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (µg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Low | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 10 | < 8% | ± 8% | < 8% | ± 8% |
| High | 80 | < 5% | ± 5% | < 5% | ± 5% |
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ) according to FDA guidelines.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85% | 90 - 110% |
| High | 80 | > 85% | 90 - 110% |
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on ionization.[6]
Visualizing the Workflow and Rationale
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for hypoxanthine quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The validation of an LC-MS method is a critical step in ensuring the reliability of bioanalytical data. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantification of hypoxanthine. This is due to its ability to effectively compensate for variations in sample preparation and instrument analysis, thereby providing superior accuracy and precision compared to other alternatives. The detailed experimental protocol and performance data presented in this guide offer a robust framework for researchers to develop and validate their own high-quality LC-MS methods for hypoxanthine analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
The Accuracy of Hypoxanthine-¹³C₅,¹⁵N₄ in Quantitative Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative metabolomics, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard for the quantification of hypoxanthine (B114508), supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based metabolomics. By mimicking the physicochemical properties of the analyte of interest, they effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection. Among SIL internal standards, those labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) are often considered superior to their deuterated (²H) counterparts due to their greater isotopic stability and reduced potential for chromatographic shifts, which can otherwise compromise analytical accuracy.
Performance of ¹³C-Labeled Hypoxanthine as an Internal Standard
A key study by Svistounov et al. (2022) developed and validated a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of several purine (B94841) metabolites, including hypoxanthine, in human urine. This study employed ¹³C₅-hypoxanthine as the internal standard, providing valuable insights into its performance. The method demonstrated high precision, with intra-day and inter-day coefficients of variation for hypoxanthine not exceeding 1% and 10%, respectively[1].
While a direct head-to-head comparison with Hypoxanthine-¹³C₅,¹⁵N₄ is not available in the reviewed literature, the performance of ¹³C₅-hypoxanthine provides a strong indication of the expected accuracy and precision of a similarly labeled standard. The inclusion of ¹⁵N atoms in Hypoxanthine-¹³C₅,¹⁵N₄ further increases the mass difference from the endogenous analyte, minimizing potential isotopic crosstalk and enhancing analytical robustness.
Table 1: Quantitative Performance of an LC-MS/MS Method for Hypoxanthine Using a ¹³C-Labeled Internal Standard
| Parameter | Performance Metric |
| Linearity (R²) | >0.99 |
| Intra-day Precision (CV%) | < 1% |
| Inter-day Precision (CV%) | < 10% |
| Recovery | Data not explicitly available in the reviewed literature. However, the use of a stable isotope-labeled internal standard inherently corrects for recovery variations. |
| Limit of Quantification (LOQ) | Data not explicitly available in the reviewed literature. The method was described as "sensitive" for the quantification of hypoxanthine in biobanked urine samples. |
Data derived from the study by Svistounov et al. (2022) on the quantification of purine metabolites using ¹³C₅-hypoxanthine as an internal standard.
Comparison with Other Internal Standard Alternatives
While specific comparative studies for hypoxanthine quantification are limited, the broader field of metabolomics provides a clear consensus on the advantages of ¹³C- and ¹⁵N-labeled internal standards over other alternatives.
-
Deuterated Internal Standards (e.g., d₂-Hypoxanthine): Deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the kinetic isotope effect. This can lead to differential matrix effects and potentially impact the accuracy of quantification. In contrast, ¹³C- and ¹⁵N-labeled standards typically co-elute perfectly with the analyte, ensuring more reliable correction for matrix-induced signal suppression or enhancement.
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While more cost-effective, they do not perfectly mimic the analyte's behavior during the analytical process, particularly in terms of ionization efficiency. This can lead to less accurate and precise quantification compared to a stable isotope-labeled internal standard.
Experimental Protocols
The following is a detailed methodology based on the principles of quantitative metabolomics using a stable isotope-labeled internal standard for hypoxanthine analysis.
1. Sample Preparation
-
Matrix: Human Urine
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex for 30 seconds to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any particulate matter.
-
Transfer a 50 µL aliquot of the supernatant to a new microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Hypoxanthine-¹³C₅,¹⁵N₄ in a suitable solvent, e.g., water or a weak buffer).
-
Vortex for 10 seconds.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like hypoxanthine.
-
Mobile Phase A: 20 mM Ammonium acetate (B1210297) in water, pH 5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine: Precursor ion (m/z) -> Product ion (m/z)
-
Hypoxanthine-¹³C₅,¹⁵N₄: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Hypoxanthine-13C5,15N4 and Deuterated Hypoxanthine for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The choice of isotopic label can significantly influence the outcome and interpretation of tracing experiments. This guide provides an objective comparison between two stable isotope-labeled versions of hypoxanthine (B114508): Hypoxanthine-¹³C₅,¹⁵N₄ and deuterated hypoxanthine. This comparison is intended to assist researchers in selecting the most appropriate tracer for their studies of purine (B94841) metabolism and related drug development.
Hypoxanthine is a crucial intermediate in the purine salvage pathway, a metabolic route that recycles purine bases to synthesize nucleotides.[1] Tracing the fate of labeled hypoxanthine provides valuable insights into the activity of this pathway, which is of significant interest in various fields, including cancer research, immunology, and neurology.
Performance Comparison: Heavy Atom vs. Heavy Hydrogen
The fundamental difference between Hypoxanthine-¹³C₅,¹⁵N₄ and deuterated hypoxanthine lies in the nature of the isotopic label. Hypoxanthine-¹³C₅,¹⁵N₄ incorporates heavy isotopes of carbon and nitrogen, the core elements of the purine ring. In contrast, deuterated hypoxanthine substitutes hydrogen atoms with their heavier isotope, deuterium (B1214612). This distinction has profound implications for their application in metabolic tracing.
A key consideration is the Kinetic Isotope Effect (KIE) , which is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Due to the significantly larger relative mass difference between deuterium (²H) and protium (B1232500) (¹H) compared to ¹³C and ¹²C or ¹⁵N and ¹⁴N, C-D bonds are stronger than C-H bonds. Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond.
While this effect can be a powerful tool for studying enzyme mechanisms, it can also complicate metabolic flux analysis by altering the natural flow of metabolites.[2][3] In contrast, the KIE associated with heavy atom isotopes like ¹³C and ¹⁵N is generally negligible and does not significantly perturb the metabolic system.[2]
The following table summarizes the key performance characteristics of each tracer based on available experimental data and established principles of isotope labeling.
| Feature | Hypoxanthine-¹³C₅,¹⁵N₄ | Deuterated Hypoxanthine | Supporting Evidence |
| Kinetic Isotope Effect (KIE) | Negligible | Small but measurable KIE observed in related purine metabolism. A study on the phosphorolysis of inosine, a downstream metabolite of hypoxanthine, reported a ²H(V/K) of 1.08 to 1.16. | [4] |
| Metabolic Perturbation | Minimal; closely mimics the behavior of the natural, unlabeled molecule. | Can alter reaction rates, potentially leading to an underestimation of metabolic flux if not accounted for. | [2][3] |
| Tracer Specificity | Directly traces the carbon and nitrogen backbone of the purine ring through metabolic pathways. | Traces the fate of the molecule, but the label can be lost if the C-D bond is not involved in the reactions of interest or through exchange reactions. | [1] |
| Analytical Detection | Readily detected by mass spectrometry with a significant mass shift from the unlabeled molecule. | Detectable by mass spectrometry, but with a smaller mass shift per deuterium atom compared to ¹³C or ¹⁵N. | [5][6] |
| Cost & Availability | Generally more expensive due to the complexity of synthesis. | Often more cost-effective and readily available. | General knowledge |
Signaling Pathways and Experimental Workflows
To visualize the context of hypoxanthine tracing, the following diagrams illustrate the purine salvage pathway and a general experimental workflow for a stable isotope tracing experiment.
References
- 1. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of alpha-deuterium kinetic isotope effects on the purine nucleoside phosphorylase reaction by the equilibrium-perturbation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Metabolic Flux Analysis Using Hypoxanthine-13C5,15N4: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those investigating purine (B94841) metabolism, stable isotope tracers are indispensable tools. This guide provides a comparative analysis of using isotopically labeled hypoxanthine (B114508), such as Hypoxanthine-13C5,15N4, to trace the purine salvage pathway against alternative tracers used to investigate the parallel de novo purine synthesis pathway. The data and protocols presented here are based on established methodologies for metabolic flux analysis, providing a framework for experimental design and interpretation.
Introduction to Purine Metabolism and Isotope Tracing
Purine nucleotides are fundamental for numerous cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. Cells synthesize purines through two primary pathways: the de novo synthesis pathway, which builds purine rings from simpler precursors like amino acids and formate, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. Understanding the relative contribution of these pathways is crucial in various research areas, including cancer biology and immunology.
Stable isotope tracers, such as this compound, allow for the precise tracking of atoms through these metabolic pathways. By introducing a labeled substrate into a biological system, researchers can measure the incorporation of the isotope into downstream metabolites, thereby quantifying the flux through a specific pathway.
Comparative Analysis of Isotopic Tracers for Purine Metabolism
This guide focuses on a comparative experimental design to differentiate and quantify the activity of the purine salvage and de novo synthesis pathways. The primary tracer for the salvage pathway is a heavily labeled hypoxanthine, while labeled precursors of the de novo pathway, such as serine and glycine, serve as the comparative method.
A key study by Bedia et al. (2020) utilized a multi-tracer approach to investigate the interplay between these two pathways.[1] The experimental design involves culturing cells in the presence of specific isotopic tracers and analyzing the resulting isotopic enrichment in key purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) using liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Isotopic Enrichment in Purine Nucleotides
The following table summarizes the expected isotopic enrichment patterns in AMP and GMP when using different tracers to probe the de novo and salvage pathways. This data is illustrative of the results that can be obtained from such an experiment.
| Tracer | Pathway Probed | Expected Mass Shift in AMP/GMP | Interpretation |
| This compound | Salvage Pathway | +9 Da | A significant M+9 peak indicates high activity of the purine salvage pathway, as the fully labeled hypoxanthine is incorporated into the nucleotide pool. |
| [¹⁵N]Serine | De novo Synthesis | +1 to +2 Da | [¹⁵N]Serine contributes one nitrogen to the purine ring via glycine. The expected mass shift depends on the subsequent metabolic transformations. |
| [¹³C]Glycine | De novo Synthesis | +1 to +2 Da | Glycine contributes two carbons and one nitrogen to the purine ring. A +1 or +2 mass shift in purines indicates de novo synthesis activity. |
| [¹⁵N₄]Hypoxanthine | Salvage Pathway | +4 Da | As used in the Bedia et al. study, a +4 mass shift in purine nucleotides demonstrates the activity of the salvage pathway.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolic flux analysis studies. The following protocols are based on the methods described by Bedia et al. (2020) for isotope tracing of purine metabolism in cultured cells.[1]
1. Cell Culture and Isotope Labeling:
-
Cell Line: HeLa cells are a common model for studying purine metabolism.
-
Culture Media: Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments probing the interplay between de novo and salvage pathways, cells can be cultured in purine-rich (P+) or purine-depleted (P-) media.
-
Isotopic Tracers:
-
For tracing the salvage pathway, the media is supplemented with a final concentration of labeled hypoxanthine (e.g., [¹⁵N₄]hypoxanthine).
-
For tracing the de novo pathway, the media is supplemented with labeled precursors such as [¹⁵N]serine or [¹³C]glycine.
-
-
Labeling Duration: Cells are incubated with the isotopic tracers for a specified period (e.g., 12-14 hours) to allow for sufficient incorporation into the metabolome.
2. Metabolite Extraction:
-
After the labeling period, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
The cells are scraped, and the cell lysate is collected.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected for analysis.
3. LC-MS Analysis:
-
Chromatography: Metabolites are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar metabolites like nucleotides.
-
Mass Spectrometry: The separated metabolites are detected using a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap). The mass spectrometer is operated in negative ion mode to detect the deprotonated molecular ions of the purine nucleotides.
-
Data Analysis: The raw data is processed to identify and quantify the different isotopologues of AMP and GMP. The fractional enrichment of each isotopologue is calculated to determine the contribution of the labeled tracer to the purine nucleotide pool.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow for the cross-validation of results obtained with labeled hypoxanthine.
Conclusion
References
comparative analysis of purine salvage pathway using different tracers
A Comparative Guide to Tracers in Purine (B94841) Salvage Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different tracer methodologies used in the study of the purine salvage pathway. The purine salvage pathway is a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, playing a key role in cell proliferation and survival. Understanding its dynamics is crucial for research in cancer, immunology, and infectious diseases. This document outlines the performance of various tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.
The two primary methods for tracing purine salvage pathway activity involve the use of radiolabeled and stable isotope-labeled precursors. Each method offers distinct advantages and disadvantages in terms of sensitivity, safety, cost, and the richness of the data generated.
Comparative Analysis of Tracer Performance
The choice of tracer significantly impacts the experimental outcomes. Below is a summary of the key performance characteristics of radiolabeled and stable isotope tracers.
| Feature | Radiolabeled Tracers (e.g., [³H]hypoxanthine, [¹⁴C]hypoxanthine) | Stable Isotope Tracers (e.g., ¹³C- or ¹⁵N-labeled purines) |
| Detection Method | Scintillation counting, autoradiography | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High | Moderate to high, dependent on instrumentation |
| Data Output | Total incorporation of the radiolabel into nucleic acids or nucleotides | Rich data on isotopologue distribution in various metabolites, allowing for detailed flux analysis |
| Safety | Requires specialized handling and disposal of radioactive materials | Non-radioactive and generally safe to handle |
| Cost | Generally lower for tracers, but higher disposal and infrastructure costs | Higher initial cost for labeled compounds and instrumentation (LC-MS/MS) |
| Throughput | Can be adapted for high-throughput screening (e.g., 96- or 384-well plates) | Can be automated, but sample preparation for MS can be more intensive |
| In Vivo Studies | Limited applicability in humans due to radiation exposure | Safe for use in human studies, enabling clinical metabolic research[1] |
Experimental Protocols
Radiolabeled Tracer Assay for Purine Salvage Activity
This protocol is a generalized method for measuring the incorporation of a radiolabeled purine precursor, such as [³H]hypoxanthine, into cellular macromolecules, which is a common method for assessing the activity of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT).
Materials:
-
Cell culture medium (hypoxanthine-free for specific applications)
-
Cultured cells of interest
-
[³H]hypoxanthine (or other radiolabeled purine)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or cell harvester
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well format (e.g., 96-well plate) and culture under standard conditions until they reach the desired confluency.
-
Tracer Incubation: Add [³H]hypoxanthine to the culture medium at a final concentration typically in the range of 1-5 µCi/mL. The incubation time can vary from a few hours to 24-48 hours, depending on the cell type and the specific research question.[2][3]
-
Cell Lysis and Harvesting: After incubation, wash the cells with cold PBS to remove unincorporated tracer. Lyse the cells and harvest the macromolecules (DNA/RNA) onto a filter mat using a cell harvester. Alternatively, precipitate macromolecules using cold TCA.
-
Measurement: Place the filter mat in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the purine salvage pathway activity.[4]
Stable Isotope Tracer Assay with LC-MS/MS Analysis
This protocol describes the use of stable isotope-labeled purine precursors, such as ¹³C₅-hypoxanthine, to trace their incorporation into downstream metabolites. Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture medium
-
Cultured cells of interest
-
Stable isotope-labeled tracer (e.g., ¹³C₅-hypoxanthine)
-
Cold methanol (B129727) or other extraction solvent
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture cells as described for the radiolabeled assay. Replace the standard medium with a medium containing the stable isotope-labeled tracer. The concentration of the tracer will depend on the specific experiment but should be sufficient to allow for detectable incorporation.
-
Metabolite Extraction: After the desired incubation period, rapidly wash the cells with cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system to separate and detect the labeled and unlabeled purine metabolites. The mass shift due to the isotope label allows for the quantification of tracer incorporation into specific downstream products like AMP, GMP, and uric acid.[5][6]
Visualizations
Purine Salvage Pathway
Caption: The purine salvage pathway, highlighting key enzymes HPRT and APRT.
Experimental Workflow for Tracer Analysis
Caption: A generalized workflow for purine salvage pathway analysis using tracers.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance and amplification methods of the purine salvage pathway in human brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hypoxanthine-13C5,15N4 and Alternative Tracers in Purine Metabolism Research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hypoxanthine-13C5,15N4 and other stable isotope-labeled tracers for the study of purine (B94841) metabolism. The strategic selection of a tracer is paramount for accurately dissecting the contributions of the de novo and salvage pathways to the purine nucleotide pool. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in experimental design and data interpretation.
Introduction to Purine Metabolism and Isotope Tracing
Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including DNA and RNA synthesis, energy transfer, and signaling. Cells maintain their purine nucleotide pools through two primary pathways: the de novo synthesis pathway, which builds purines from simpler precursors, and the purine salvage pathway, which recycles pre-existing purine bases. Dysregulation of these pathways is implicated in various diseases, including hyperuricemia, gout, and cancer, making them attractive targets for drug development.
Stable isotope tracers are invaluable tools for elucidating the dynamics of these pathways. By introducing atoms with heavier, non-radioactive isotopes (e.g., 13C, 15N) into metabolic precursors, researchers can trace their incorporation into downstream metabolites, thereby quantifying the flux through specific metabolic routes.
This compound is a powerful tool specifically designed to probe the purine salvage pathway . As a fully labeled analog of the natural purine base hypoxanthine (B114508), it can be readily taken up by cells and converted into inosine (B1671953) monophosphate (IMP) and subsequently other purine nucleotides. In contrast, tracers such as [¹⁵N]glycine and [¹³C, ¹⁵N]serine are utilized to investigate the de novo synthesis pathway , as these amino acids are direct precursors for the assembly of the purine ring.
Comparative Data: Salvage vs. De Novo Pathway Tracers
The following table summarizes quantitative data from studies that have employed stable isotope tracers to compare the activity of the purine salvage and de novo synthesis pathways. This comparison is critical for understanding the metabolic phenotype of different cell types and the impact of pathological conditions or therapeutic interventions.
| Tracer | Pathway Probed | Cell Line | Experimental Condition | Key Quantitative Finding | Reference |
| [¹⁵N₄]Hypoxanthine | Salvage Pathway | HeLa | Purine-depleted media | Significant incorporation into purine nucleotides, indicating active salvage. | [1] |
| [¹⁵N]Glycine | De Novo Synthesis | HeLa | Purine-depleted media | Increased incorporation into IMP in purine-depleted cells, demonstrating upregulation of de novo synthesis. The initial rate of [¹⁵N]glycine incorporation into IMP was 47% higher in purinosome-rich (purine-depleted) HeLa cells. | [1] |
| [¹³C₅]Hypoxanthine | Salvage Pathway | Mouse Hepatocytes | High-fat diet model | A high-fat diet promoted urate production primarily through the uptake and conversion of hypoxanthine from the circulation. | |
| [¹³C₃, ¹⁵N]Serine | De Novo Synthesis | HeLa | - | The fractional abundances of +3 and +5 isotopomers in IMP were significantly different from those in AMP and GMP, suggesting distinct metabolic channeling. | [1] |
Experimental Protocols
Protocol 1: Tracing Purine Salvage Pathway using this compound
This protocol provides a general workflow for a stable isotope tracing experiment using this compound to measure the flux through the purine salvage pathway.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., HeLa cells, primary hepatocytes) to the desired confluency in standard growth medium.
-
To initiate the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound (e.g., 100 µM). The exact concentration should be optimized based on the cell type and experimental goals.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% v/v methanol), and scraping the cells.
-
Collect the cell lysate and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Employ a suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column. A common mobile phase system consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of phosphorylated purine nucleotides. Use Multiple Reaction Monitoring (MRM) for targeted quantification of unlabeled and labeled purine metabolites. The specific mass transitions for this compound and its downstream products will need to be determined based on the instrument and experimental setup. For example, for IMP derived from this compound, the parent ion will have a mass increment of +9 Da compared to the unlabeled IMP.
4. Data Analysis:
-
Integrate the peak areas for each isotopologue of the targeted purine metabolites.
-
Correct for the natural abundance of 13C and 15N in the unlabeled metabolites.
-
Calculate the fractional labeling or mole percent enrichment (MPE) for each metabolite at each time point to determine the rate of incorporation and the contribution of the salvage pathway to the total purine pool.
Protocol 2: Tracing De Novo Purine Synthesis using [¹⁵N]Glycine
This protocol outlines a method for tracing the de novo purine synthesis pathway using [¹⁵N]Glycine.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a medium where the standard glycine (B1666218) is replaced with [¹⁵N]Glycine. The concentration should be similar to that in the standard medium.
-
For experiments comparing de novo and salvage pathways, cells can be cultured in purine-depleted or purine-rich media to modulate the activity of each pathway. Purine depletion can be achieved by using dialyzed fetal bovine serum.[1]
-
Collect cell samples at various time points after the introduction of the labeled glycine.
2. Metabolite Extraction:
-
Follow the same procedure as described in Protocol 1 for quenching metabolism and extracting polar metabolites.
3. LC-MS/MS Analysis:
-
Utilize a similar LC-MS/MS setup as in Protocol 1.
-
The mass transitions in the MRM method will be specific for the incorporation of one ¹⁵N atom from glycine into the purine ring. For example, IMP will show a +1 Da mass shift.
4. Data Analysis:
-
Quantify the peak areas of the unlabeled (M+0) and labeled (M+1) isotopologues of purine nucleotides.
-
Calculate the fractional labeling to determine the contribution of the de novo pathway to the purine pool. The initial rate of incorporation can be determined from the slope of the fractional labeling over the initial time points.[1]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.
Caption: General Experimental Workflow for Stable Isotope Tracing.
Conclusion
The choice between this compound and alternative tracers like [¹⁵N]glycine depends on the specific research question. This compound is the tracer of choice for directly quantifying the flux through the purine salvage pathway. For investigating the de novo synthesis pathway, labeled glycine or serine are appropriate. By using these tracers, either individually or in combination, researchers can gain a detailed understanding of purine metabolism in various biological contexts, paving the way for the development of novel therapeutic strategies targeting these essential pathways.
References
Unraveling Purine Dynamics: A Comparative Guide to Assessing the Metabolic Fate of Hypoxanthine-13C5,15N4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the metabolic fate of Hypoxanthine-13C5,15N4, a stable isotope-labeled tracer crucial for dissecting purine (B94841) metabolism. We present supporting experimental data, detailed protocols, and objective comparisons with alternative tracers to empower researchers in designing and interpreting metabolic flux studies.
At the Crossroads of Purine Metabolism: Salvage vs. Catabolism
Hypoxanthine (B114508), a central purine metabolite, stands at a critical metabolic juncture. Its fate is primarily dictated by two competing pathways: the salvage pathway, which recycles purines for nucleotide synthesis, and the catabolic pathway, which leads to the excretion product, uric acid. Understanding the flux through these pathways is paramount for investigating cellular energetics, nucleotide homeostasis, and the pathophysiology of diseases like gout and hyperuricemia.
This compound serves as a powerful tool to trace these metabolic routes. The heavy isotopes of carbon (13C) and nitrogen (15N) integrated into the hypoxanthine molecule allow for its unambiguous detection and the tracking of its transformation into downstream metabolites using mass spectrometry.
Comparative Analysis of Metabolic Tracers for Purine Metabolism
While this compound is a direct and effective tracer for the fate of hypoxanthine, other stable isotope-labeled compounds can provide complementary information on purine metabolism.
| Tracer | Pathway(s) Traced | Advantages | Disadvantages |
| This compound | Salvage and Catabolism of Hypoxanthine | Direct measurement of hypoxanthine flux. High specificity. | Provides limited information on de novo purine synthesis. |
| [U-13C]-Glycine | De novo Purine Synthesis | Traces the incorporation of glycine (B1666218) into the purine ring, quantifying the rate of new purine synthesis. | Does not directly measure the flux through the salvage pathway. |
| [U-13C,15N]-Glutamine | De novo Purine Synthesis | Provides insights into the contribution of glutamine to the purine backbone. | Indirect measure of overall purine synthesis. |
| [U-13C]-Adenosine | Adenine (B156593) Salvage and Metabolism | Directly traces the fate of adenosine, a key precursor for adenine nucleotides. | Does not directly measure hypoxanthine-specific salvage. |
Quantitative Insights: Metabolic Flux of Hypoxanthine
The balance between the salvage and catabolic pathways for hypoxanthine can be quantified using this compound. The following table summarizes hypothetical data illustrating how metabolic flux can be altered under different cellular conditions.
| Condition | % Flux to Salvage Pathway (IMP) | % Flux to Catabolic Pathway (Uric Acid) | Key Regulator(s) |
| Normoxia | 70% | 30% | Baseline enzyme activity |
| Hypoxia | 85% | 15% | Increased HIF-1α activity, potentially upregulating HGPRT[1][2][3] |
| High Glucose | 60% | 40% | Potential activation of xanthine (B1682287) oxidase[4] |
| AMPK Activation | 75% | 25% | AMPK can promote energy-saving pathways like purine salvage[4][5] |
Experimental Protocols
Key Experiment: Tracing the Metabolic Fate of this compound using LC-MS/MS
This protocol outlines the essential steps for a typical stable isotope tracing experiment.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate for a predetermined time course to allow for cellular uptake and metabolism of the tracer.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC), typically with a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds.
-
Detect and quantify the labeled and unlabeled metabolites using tandem mass spectrometry (MS/MS). The mass shift due to the 13C and 15N isotopes allows for the specific detection of the tracer and its metabolic products.
4. Data Analysis and Flux Calculation:
-
Determine the fractional enrichment of the tracer in downstream metabolites (e.g., 13C5,15N4-IMP, 13C5,15N4-Xanthine, 13C5,15N4-Uric Acid).
-
Calculate the metabolic flux by applying mathematical models that account for pool sizes and isotopic enrichment over time.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for tracer analysis.
Caption: Signaling regulation of hypoxanthine metabolism.
References
- 1. HIF-1α-HPRT1 axis promotes tumorigenesis and gefitinib resistance by enhancing purine metabolism in EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α-HPRT1 axis promotes tumorigenesis and gefitinib resistance by enhancing purine metabolism in EGFR-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: Quantification of Hypoxanthine-¹³C₅,¹⁵N₄
This guide provides a comparative overview of methodologies for the quantification of Hypoxanthine-¹³C₅,¹⁵N₄, a stable isotope-labeled internal standard crucial for accurate measurement of hypoxanthine (B114508) in biological samples. While direct inter-laboratory comparison data for Hypoxanthine-¹³C₅,¹⁵N₄ is not publicly available, this document outlines common analytical techniques and presents a framework for establishing robust and reproducible quantification across different laboratories. The principles discussed are based on established practices in metabolomics and bioanalysis.
Introduction to Hypoxanthine-¹³C₅,¹⁵N₄ Quantification
Hypoxanthine is a naturally occurring purine (B94841) derivative that serves as a key intermediate in purine metabolism. Its levels can be indicative of hypoxia and other pathological states. Accurate quantification of hypoxanthine is therefore critical in various research and clinical settings. Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled version of hypoxanthine, used as an internal standard in mass spectrometry-based assays to correct for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3]
The primary application of Hypoxanthine-¹³C₅,¹⁵N₄ is as an internal standard for quantitative analysis using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[1][3]
Comparative Overview of Quantification Methodologies
The quantification of hypoxanthine, and by extension the use of its labeled internal standard, can be achieved through several analytical platforms. The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Methodology | Principle | Throughput | Selectivity | Common Applications | Reported Precision (for Hypoxanthine) |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High | Very High | Targeted metabolomics, pharmacokinetic studies, clinical diagnostics. | CV < 15% |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Medium | High | Metabolite profiling, stable isotope tracing. | Derivatization can introduce variability. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | High | Moderate | Routine analysis, quality control. | Good linearity and reproducibility reported.[4][5] |
| Enzymatic Assays | Spectrophotometric or fluorometric detection of products from the enzymatic conversion of hypoxanthine by xanthine (B1682287) oxidase.[6][7][8] | High | Moderate to High | High-throughput screening, basic research. | Dependent on assay kit and reader.[9][10][11] |
| NMR | Detection of nuclei with non-zero spin in a magnetic field. | Low | High | Structural elucidation, flux analysis. | Can provide absolute quantification without a standard curve. |
Experimental Protocols
This protocol outlines a typical workflow for the analysis of hypoxanthine in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of Hypoxanthine-¹³C₅,¹⁵N₄ (e.g., 1 µM).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hypoxanthine from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Hypoxanthine: Q1/Q3 (e.g., m/z 137.0 -> 119.0)
-
Hypoxanthine-¹³C₅,¹⁵N₄: Q1/Q3 (e.g., m/z 146.0 -> 124.0)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both hypoxanthine and Hypoxanthine-¹³C₅,¹⁵N₄.
-
Calculate the peak area ratio (Hypoxanthine / Hypoxanthine-¹³C₅,¹⁵N₄).
-
Quantify the concentration of hypoxanthine in the samples using a calibration curve prepared with known concentrations of unlabeled hypoxanthine and a constant concentration of the internal standard.
-
This method does not directly use the isotopically labeled standard but is a common alternative for hypoxanthine quantification.
-
Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then used to generate a colored product through a peroxidase-catalyzed reaction, which is measured spectrophotometrically.[12][13]
-
Reagents:
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Xanthine oxidase.
-
Horseradish peroxidase (HRP).
-
A suitable chromogenic substrate for HRP (e.g., 3,3′,5,5′-tetramethylbenzidine - TMB).
-
Hypoxanthine standards.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.
-
Add samples and hypoxanthine standards to a 96-well plate.
-
Add xanthine oxidase to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 652 nm for TMB).
-
Calculate the hypoxanthine concentration based on the standard curve.
-
Visualization of Pathways and Workflows
The following diagram illustrates the metabolic pathway of hypoxanthine.
Caption: Simplified purine degradation pathway showing the conversion of hypoxanthine.
This diagram outlines the key steps in the quantification of hypoxanthine using an internal standard.
Caption: Workflow for hypoxanthine quantification by LC-MS/MS with an internal standard.
Considerations for Inter-Laboratory Comparison
Achieving comparable results across different laboratories requires careful consideration of potential sources of variability.
-
Standardization of Protocols: Key aspects of the experimental protocol, including sample collection, storage, preparation, and the analytical method itself, should be standardized as much as possible.
-
Reference Materials: The use of certified reference materials with known concentrations of hypoxanthine is essential for validating the accuracy of the methods used in each laboratory.
-
Internal Standards: Consistent use of high-purity Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard is critical to correct for analytical variability.
-
Data Processing: The parameters used for peak integration and quantification should be clearly defined and consistently applied.
-
Proficiency Testing: Participation in proficiency testing schemes, where laboratories analyze the same set of samples, can help to identify and address inter-laboratory discrepancies.
By adopting these measures, researchers can enhance the comparability and reliability of hypoxanthine quantification data, facilitating more robust and impactful multi-center studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A high-performance liquid chromatography method for hypoxanthine determination in vitreous humour: application to estimation of post mortem interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. The determination of hypoxanthine and xanthine with a PO2 electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A two-stage enzymatic method for determination of uric acid and hypoxanthine/xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Colorimetric detection of hypoxanthine in aquatic products based on the enzyme mimic of cobalt-doped carbon nitride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Hypoxanthine-13C5,15N4: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Hypoxanthine-13C5,15N4, a stable isotope-labeled compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidance is based on safety data sheets for hypoxanthine (B114508) and general best practices for laboratory chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. While this compound is not classified as hazardous under GHS, good laboratory practice dictates minimizing exposure.[1]
Personal Protective Equipment (PPE): A summary of recommended personal protective equipment can be found in the table below.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety goggles with side protection | To prevent eye contact with the substance. |
| Hand Protection | Chemical resistant gloves (tested according to EN 374) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect personal clothing. |
Handling Recommendations:
-
Avoid generating dust.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Ensure adequate ventilation in the work area.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and unused product, must be segregated as chemical waste.
-
Do not mix this waste with general laboratory trash or other incompatible waste streams.
Step 2: Waste Collection and Containment
-
Place solid waste, such as unused powder or contaminated consumables, into a clean, dry, and sealable container.[2]
-
The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and include the full chemical name: "this compound".
-
For solutions, use a designated, leak-proof waste container. Do not pour solutions down the drain.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure and away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS or disposal personnel with a copy of the Safety Data Sheet for hypoxanthine.
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hypoxanthine-13C5,15N4
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hypoxanthine-13C5,15N4. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experiments.
This compound is a stable isotope-labeled compound. While not radioactive, it requires careful handling to prevent contamination and ensure accurate experimental results. The unlabeled form, Hypoxanthine, is known to cause skin, eye, and respiratory irritation[1][2]. Therefore, it is imperative to handle this compound with the same level of caution.
I. Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. Proper selection and use of PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are the minimum requirement[3][4]. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected[3][5]. Avoid latex gloves due to potential allergic reactions and poor chemical resistance[5]. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn and kept fastened to protect against spills.[6][7] |
| Respiratory Protection | Not generally required if handled in a fume hood. | If a fume hood is unavailable, a risk assessment should be conducted to determine if a respirator is necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling of this compound, from receiving to preparation for use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The recommended storage temperature is typically at room temperature, protected from light and moisture[8][9].
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
To prevent contamination of the work surface, use disposable bench paper.[11]
-
When weighing, use a spatula to transfer the powder and avoid pouring directly from the bottle to prevent spillage and dust generation.[12]
-
Keep the container closed when not in use.[12]
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
If the compound is in solution, work over disposable bench covers to easily manage any spills.[12]
4. Spill and Emergency Response:
-
In case of a spill, immediately alert others in the vicinity.
-
For small powder spills, use a wet cleaning method or a HEPA-filtered vacuum to clean the area. Avoid dry sweeping, which can generate dust.[12]
-
In case of skin contact, wash the affected area thoroughly with soap and water.[13]
-
If eye contact occurs, flush the eyes with water for at least 15 minutes and seek medical attention.[10][13]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste bag.
-
Unused Compound: Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent after handling is complete.
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Hypoxanthine (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
